Alstolenine
Description
Properties
Molecular Formula |
C31H34N2O7 |
|---|---|
Molecular Weight |
546.6 g/mol |
IUPAC Name |
methyl (1S,10S,12S,13E,18R)-13-ethylidene-18-[(3,4,5-trimethoxybenzoyl)oxymethyl]-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate |
InChI |
InChI=1S/C31H34N2O7/c1-6-18-16-33-12-11-30-20-9-7-8-10-22(20)32-27(30)23(33)15-21(18)31(30,29(35)39-5)17-40-28(34)19-13-24(36-2)26(38-4)25(14-19)37-3/h6-10,13-14,21,23H,11-12,15-17H2,1-5H3/b18-6-/t21-,23-,30+,31-/m0/s1 |
InChI Key |
VFYWKVVSDATOPJ-ZETIQUPNSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Alstonine: A Comprehensive Technical Guide on its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alstonine is a pentacyclic indole (B1671886) alkaloid found in several plant species, notably from the genera Rauwolfia and Picralima. It has garnered significant interest in the scientific community for its potential antipsychotic and anxiolytic properties. Unlike classical and many atypical antipsychotics, Alstonine's mechanism of action does not appear to rely on direct antagonism of dopamine (B1211576) D2 receptors. Instead, it modulates serotonergic and glutamatergic pathways, presenting a novel avenue for the development of psychiatric medications. This guide provides an in-depth analysis of the chemical structure of Alstonine, including its physicochemical properties, spectroscopic data, and experimental protocols for its isolation. Furthermore, it elucidates its proposed mechanism of action through a detailed signaling pathway diagram.
Chemical Identity and Physicochemical Properties
Alstonine is an organic heteropentacyclic compound existing as a zwitterion.[1] Its core structure is a complex indole alkaloid framework. The key identifiers and physicochemical properties of Alstonine are summarized below for quick reference.
Table 1: Chemical Identifiers for Alstonine
| Identifier | Value | Source |
| IUPAC Name | methyl (15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹⁰.0⁴,⁹.0¹⁵,²⁰]henicosa-1,3,5,7,9,11,18-heptaene-19-carboxylate | [1] |
| Molecular Formula | C₂₁H₂₀N₂O₃ | [1] |
| CAS Number | 642-18-2 | [1] |
| Synonyms | 3,4,5,6,16,17-Hexadehydro-16-(methoxycarbonyl)-19alpha-methyl-20alpha-oxayohimbanium, Alstonin, BG-8 | [1] |
Table 2: Physicochemical Properties of Alstonine
| Property | Value | Source |
| Molecular Weight | 348.4 g/mol | [1] |
| Exact Mass | 348.14739250 Da | [1] |
| Physical Description | Yellow powder | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for determining the carbon-hydrogen framework of Alstonine.
-
¹H NMR: The proton NMR spectrum of Alstonine is expected to be complex. Key signals would include those in the aromatic region (approx. 6.5-8.5 ppm) corresponding to the protons on the indole ring system. Aliphatic protons on the tetracyclic ring system would appear further upfield, with specific shifts and coupling patterns determined by their local electronic environment and spatial relationships. Signals for the methyl group and the methoxy (B1213986) group of the ester would also be present, likely as singlets in characteristic regions.
-
¹³C NMR: The carbon spectrum would show 21 distinct signals. Aromatic carbons would resonate in the downfield region (approx. 110-150 ppm). The carbonyl carbon of the methyl ester group would be significantly downfield (approx. 170-185 ppm). The sp³-hybridized carbons of the aliphatic rings and the methyl/methoxy groups would appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the key functional groups present in the molecule.
Table 3: Expected Characteristic IR Absorption Bands for Alstonine
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~3000-2840 | C-H Stretch | Aliphatic C-H |
| ~1750-1730 | C=O Stretch | Ester (Carbonyl) |
| ~1600 & 1500-1430 | C=C Stretch | Aromatic Ring |
| ~1300-1000 | C-O Stretch | Ester |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of Alstonine by providing a highly accurate measurement of its exact mass. The fragmentation pattern observed in tandem MS (MS/MS) experiments provides further structural confirmation by revealing characteristic fragment ions resulting from the breakdown of the parent molecule.
Experimental Protocols
Isolation from Natural Sources
Alstonine is frequently isolated from the fruit rind or seeds of Picralima nitida or the root bark of Rauwolfia vomitoria. A highly effective method for its separation and purification is pH-zone-refining counter-current chromatography (CCC) .
Methodology: Isolation via pH-Zone-Refining CCC
-
Extraction: The dried and powdered plant material (e.g., fruit rinds of P. nitida) is subjected to extraction to produce a crude alkaloid mixture.
-
Solvent System Preparation: A biphasic solvent system is prepared, typically composed of methyl tert-butyl ether (MtBE), acetonitrile, and water.
-
Mobile/Stationary Phase Modification: A retainer base (e.g., triethylamine) is added to the organic stationary phase, and an eluter acid (e.g., hydrochloric acid) is added to the aqueous mobile phase. This creates a pH gradient that is essential for the separation.
-
Chromatography: The crude alkaloid extract is loaded into the CCC instrument. The mobile phase is pumped through the coiled column while it is rotated at high speed.
-
Separation Principle: As the mobile phase moves through the stationary phase, the alkaloids partition between the two phases based on their pKa values and hydrophobicity. The pH gradient causes the alkaloids to move through the column at different rates, leading to their separation.
-
Fraction Collection & Analysis: Eluted fractions are collected, and the pH of each is measured. Fractions containing the purified Alstonine are identified using techniques like Thin-Layer Chromatography (TLC) and subsequently confirmed with Liquid Chromatography-Mass Spectrometry (LC-MS).
Total Synthesis
The total synthesis of Alstonine and its close structural analogs like Alstonerine is a complex undertaking that has been achieved through multi-step sequences. While a detailed step-by-step protocol for Alstonine is beyond the scope of this guide, a representative strategy for a related compound, (-)-Alstonerine, highlights the chemical challenges.
Synthetic Strategy Overview: Enantioselective Total Synthesis of (-)-Alstonerine [2]
The synthesis starts from L-tryptophan and proceeds over approximately 15 steps.[2] A key and novel feature of this synthesis is the application of a Pauson-Khand reaction (PKR) to construct the azabridged bicyclic skeleton of the molecule.[2] Subsequent steps involve intricate chemical transformations, including a challenging 1,4-enone hydrosilylation, oxidative cleavage, and the formation of the final ring systems to yield the target molecule.[2]
Mechanism of Action and Signaling Pathway
Alstonine exhibits a unique antipsychotic profile that distinguishes it from many existing drugs. Its mechanism is not primarily driven by dopamine receptor blockade but by the modulation of serotonergic systems, which in turn affects glutamatergic and dopaminergic neurotransmission.[3]
-
Primary Interaction: The anxiolytic and antipsychotic-like effects of Alstonine are mediated by its interaction with 5-HT2A and 5-HT2C serotonin (B10506) receptors .[4]
-
Glutamate (B1630785) Modulation: Through its action on serotonin receptors, Alstonine indirectly causes a decrease in glutamate uptake .[4] This is significant because a dysfunctional glutamatergic system is implicated in the cognitive and negative symptoms of schizophrenia.[4]
-
Dopamine Modulation: Alstonine does not bind directly to D2 dopamine receptors.[5] However, it does increase intraneuronal dopamine catabolism, suggesting an indirect modulation of the dopamine system, likely downstream of its effects on serotonin.[3]
This proposed signaling cascade is visualized in the diagram below.
Caption: Proposed signaling pathway for Alstonine's antipsychotic action.
References
Physical and chemical properties of Alstonine.
An In-depth Technical Guide to the Physical and Chemical Properties of Alstonine (B1665729)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alstonine is a pentacyclic indole (B1671886) alkaloid found in a variety of medicinal plants, including those from the Alstonia, Catharanthus, Picralima, and Rauwolfia genera.[1] It has been identified as the major component of plant-based remedies used in traditional Nigerian medicine to treat mental illnesses.[2][3][4][5] Preclinical studies have revealed its potential as an antipsychotic and anxiolytic agent, with a pharmacological profile that resembles atypical antipsychotics like clozapine (B1669256), but with a distinct and not fully elucidated mechanism of action.[2][4][5] This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of alstonine, intended for researchers and professionals in the field of drug development.
Physical and Chemical Properties
Alstonine is an organic heteropentacyclic compound, classified as an indole alkaloid.[6] Its core structure is a heteroyohimbine-type skeleton.
Core Properties
The fundamental physical and chemical properties of alstonine are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₂₁H₂₀N₂O₃ | [1][6][7] |
| Molecular Weight | 348.40 g/mol | [7] |
| 349.4 g/mol | [8][9][10] | |
| Exact Mass | 348.1474 Da | [7] |
| CAS Number | 642-18-2 | [1][7][8][9][10] |
| IUPAC Name | (19α,20α)-16-(Methoxycarbonyl)-19-methyl-3,4,5,6,16,17-hexadehydro-18-oxayohimban-4-ium | [1] |
| Elemental Analysis | C: 72.40%; H: 5.79%; N: 8.04%; O: 13.78% | [7] |
| Purity (Commercial) | ≥98% by HPLC | [9][10] |
Solubility and Stability
Alstonine's solubility and stability are critical for experimental design and formulation.
| Parameter | Details | Source |
| Solvents | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [8][9] |
| Storage (Short-term) | 0 - 4 °C, dry and dark. | [7][9][10] |
| Storage (Long-term) | -20 °C, dry and dark. | [7][9][10] |
| Shipping Condition | Shipped under ambient temperature as a non-hazardous chemical. | [7] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and identification of alstonine. While detailed spectral data is dispersed across various studies, the key characteristics are outlined below.
| Spectroscopy | Observed Features | Source |
| ¹H NMR | Comparison of ¹H NMR spectra of alstonine standard and alstonine purified from yeast shows matching signals in both the aromatic and aliphatic regions. | [11] |
| UV-Vis | The UV spectrum in ethanol (B145695) exhibits absorption maxima (λmax) at 231, 261, 284, and 293 nm. This is characteristic of an indole nucleus combined with an oxo-enol ether chromophore. | |
| IR | The infrared spectrum in CHCl₃ shows characteristic peaks at 1660 and 1621 cm⁻¹, suggesting the presence of an oxo-enol ether function (-C-C=CH-O-C-). | |
| Mass Spectrometry | The exact mass is determined to be 348.1474, corresponding to the molecular formula C₂₁H₂₀N₂O₃. | [7] |
Experimental Protocols
This section details the methodologies for the isolation, characterization, and pharmacological evaluation of alstonine.
Isolation and Purification
Alstonine can be isolated from various plant sources. The following protocols provide examples of extraction and purification methodologies.
-
Plant Material : Mature fruits of Picralima nitida are collected and identified.
-
Extraction : The fruit rind is processed to obtain a crude extract.
-
Purification : pH-zone-refining counter-current chromatography is employed.
-
Solvent System : A two-phase system of methyl tert-butyl ether (MtBE)-acetonitrile-water (2:2:3, v/v) is used.
-
Retainer : Triethylamine (TEA) is added to the upper organic stationary phase.
-
Eluter : Hydrochloric acid (HCl) is added to the aqueous mobile phase.
-
-
Identification : Pure fractions are identified by thermospray liquid chromatography-mass spectrometry (LC-MS) and by co-elution with a reference standard on TLC.
-
Plant Material : Fresh stem bark of Alstonia boonei is collected, air-dried under shade for two weeks, and ground into a coarse powder.
-
Extraction :
-
500 g of the powdered bark is dispersed in 2.5 L of 70% ethanol.
-
The mixture is shaken on a GFL shaker for 72 hours.
-
-
Concentration :
-
The mixture is filtered under vacuum.
-
The extract is concentrated using a rotary evaporator at a temperature not exceeding 40°C.
-
The concentrate is further heated over a water bath to obtain a solvent-free extract.
-
-
Storage : The final extract is stored at 4°C.
Pharmacological Assays
The antipsychotic-like and anxiolytic effects of alstonine have been evaluated using several preclinical models.
-
Animals : Male mice.
-
Drug Administration :
-
Alstonine (0.1, 0.5, and 1.0 mg/kg) or vehicle (saline) is administered intraperitoneally (i.p.).
-
30 minutes later, MK-801 (an NMDA receptor antagonist that induces hyperlocomotion) is administered.
-
-
Measurement : Locomotor activity is measured in an open-field arena or locomotor activity cages.
-
Endpoint : The ability of alstonine to prevent or reverse the hyperlocomotion induced by MK-801 is quantified.
-
Animals : Male mice.
-
Drug Administration : Alstonine (0.5 and 1.0 mg/kg, i.p.) or vehicle is administered 30 minutes before the test. To investigate receptor involvement, antagonists like ritanserin (B1680649) (5-HT₂ₐ/₂c antagonist, 2.0 mg/kg) can be administered prior to alstonine.[2]
-
Apparatus : A board with evenly spaced holes.
-
Measurement : The number of head-dips into the holes is counted over a specific period. An increase in head-dips is indicative of an anxiolytic effect.
-
Preparation : Hippocampal slices are prepared from rats.
-
Incubation : Slices are incubated with alstonine or clozapine (as a comparator).
-
Measurement : The uptake of radiolabeled glutamate (B1630785) (e.g., [³H]L-glutamate) into the tissue is measured.
-
Endpoint : The inhibition of glutamate reuptake is quantified. The involvement of specific receptors can be tested by co-incubation with antagonists for 5-HT₂ₐ and 5-HT₂c receptors.
Mechanism of Action and Signaling Pathways
Alstonine exhibits an atypical antipsychotic profile, and its mechanism of action is distinct from classical and some atypical antipsychotics. It does not appear to interact directly with dopamine (B1211576) D₁ or D₂ receptors.[2][12] Instead, its effects are primarily mediated through the serotonergic system and indirect modulation of glutamatergic and dopaminergic neurotransmission.
Key Mechanistic Features:
-
Serotonin Receptors : The anxiolytic and antipsychotic-like effects of alstonine are mediated by 5-HT₂ₐ and 5-HT₂c receptors.[1] Its effects in animal models of anxiety are prevented by the 5-HT₂ₐ/₂c antagonist ritanserin.[2] This suggests that alstonine may act as an agonist or positive modulator at these receptors.
-
Glutamate System : Alstonine indirectly inhibits the reuptake of glutamate in hippocampal slices.[1] This effect is dependent on 5-HT₂ₐ and 5-HT₂c receptor activity. A dysfunctional glutamatergic system is a key hypothesis in the pathophysiology of schizophrenia, and modulating glutamate uptake is a novel target for antipsychotics.[8]
-
Dopamine System : While not binding directly to dopamine receptors, alstonine indirectly modulates dopamine transmission. It increases intraneuronal dopamine catabolism and enhances dopamine uptake in the striatum after acute treatment.[3][13] This contrasts with many antipsychotics that block dopamine receptors.
-
Neuroprotection : Alstonine has been shown to increase glutathione (B108866) levels, a crucial cellular antioxidant that is reportedly decreased in the brains of schizophrenia patients.[8]
Summary and Future Directions
Alstonine is a promising indole alkaloid with a unique pharmacological profile that distinguishes it from existing antipsychotic medications. Its mechanism of action, centered on the modulation of serotonergic and glutamatergic systems without direct dopamine receptor blockade, presents a novel avenue for the development of therapeutics for psychiatric disorders.[1][2][12]
Future research should focus on:
-
Complete Structural Elucidation : Detailed 2D-NMR studies to confirm assignments and stereochemistry.
-
Pharmacokinetics : In-depth ADME (absorption, distribution, metabolism, and excretion) studies to understand its bioavailability and fate in the body.
-
Target Identification : Precise identification of the binding sites and nature of the interaction (e.g., agonist, antagonist, allosteric modulator) at 5-HT₂ₐ and 5-HT₂c receptors.
-
Clinical Evaluation : Given its traditional use and promising preclinical profile, progression towards carefully designed clinical trials is warranted to evaluate its safety and efficacy in humans.
The study of alstonine exemplifies the value of ethnopharmacology in discovering novel drug leads and therapeutic paradigms.[2][5]
References
- 1. Alstonine - Wikipedia [en.wikipedia.org]
- 2. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The alkaloid alstonine: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alstonine | C21H20N2O3 | CID 441979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. Alstonine | CAS:642-18-2 | Manufacturer ChemFaces [chemfaces.com]
- 9. Alstonine supplier | CAS No :642-18-2 | AOBIOUS [aobious.com]
- 10. chemfarms.com [chemfarms.com]
- 11. researchgate.net [researchgate.net]
- 12. Antipsychotic-like profile of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Original mechanisms of antipsychotic action by the indole alkaloid alstonine (Picralima nitida) - PubMed [pubmed.ncbi.nlm.nih.gov]
Alstonine's Mechanism of Action in the Central Nervous System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alstonine (B1665729), an indole (B1671886) alkaloid, presents a promising and unique profile as a potential atypical antipsychotic agent. Extensive preclinical research indicates that its mechanism of action in the central nervous system (CNS) diverges significantly from conventional antipsychotics. Notably, alstonine does not exhibit direct binding affinity for dopamine (B1211576) D1 or D2 receptors, which are the primary targets of typical antipsychotics.[1][2] Instead, its antipsychotic-like effects, encompassing the positive, negative, and cognitive symptoms of schizophrenia, appear to be mediated primarily through the serotonin (B10506) 5-HT2A and 5-HT2C receptor systems.[3][4] There is speculation that alstonine may function as an inverse agonist at these receptors.[1][3] This guide provides a comprehensive overview of the current understanding of alstonine's mechanism of action, summarizing key experimental findings, detailing methodologies, and visualizing its complex interactions within the CNS.
Receptor Interaction and Signaling Pathways
While direct quantitative binding affinities (Ki) and functional potencies (EC50/IC50) for alstonine at 5-HT2A and 5-HT2C receptors are not extensively reported in the available literature, functional studies consistently demonstrate the critical role of these receptors in mediating its effects. The antipsychotic-like and anxiolytic actions of alstonine are blocked by the 5-HT2A/2C receptor antagonist ritanserin, strongly suggesting that its therapeutic effects are dependent on its interaction with these receptors.[5][6]
Serotonergic System Modulation
Alstonine's interaction with 5-HT2A/2C receptors leads to a modulation of both the serotonergic and dopaminergic systems. High-performance liquid chromatography (HPLC) analysis of brain tissue from animals treated with alstonine reveals an increase in serotonin (5-HT) and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the frontal cortex and striatum.[1] This suggests an overall increase in serotonergic transmission.[1]
Indirect Dopaminergic Modulation
Unlike typical and most atypical antipsychotics, alstonine does not directly block D2 dopamine receptors.[7] Instead, it indirectly modulates the dopamine system. Acute administration of alstonine has been shown to increase dopamine uptake in striatal synaptosomes.[7][8] Furthermore, it increases the levels of the intracellular dopamine metabolite dihydroxyphenylacetic acid (DOPAC) without altering homovanillic acid (HVA) levels, suggesting an increase in intraneuronal dopamine catabolism rather than a change in synaptic dopamine metabolism.[1] This unique mechanism of dopamine modulation may contribute to its atypical antipsychotic profile and a lower propensity for extrapyramidal side effects.[3]
Glutamatergic System Interaction
Alstonine also appears to influence the glutamate (B1630785) system, a key player in the pathophysiology of schizophrenia. It has been demonstrated that alstonine decreases glutamate uptake in acute hippocampal slices.[4] This effect is prevented by the 5-HT2A antagonist altanserin (B1665730) and the 5-HT2C antagonist SB 242084, indicating that the modulation of the glutamate system is secondary to its action on serotonin receptors.[4] The reduction in glutamate uptake may be beneficial in the context of the glutamatergic hypofunction hypothesis of schizophrenia.[4]
Data Presentation
The following tables summarize the key quantitative and semi-quantitative findings from preclinical studies on alstonine.
Table 1: Effects of Alstonine in Animal Models of Schizophrenia
| Behavioral Model | Species | Alstonine Dose (mg/kg, i.p.) | Observed Effect | Reference(s) |
| Amphetamine-induced Lethality | Mice | 0.5 - 2.0 | Inhibition of lethality | [3] |
| Apomorphine-induced Stereotypy | Mice | 0.25 - 1.0 | Inhibition of stereotypy | [3] |
| Haloperidol-induced Catalepsy | Mice | 0.5 - 2.0 | Prevention of catalepsy | [3] |
| MK-801-induced Hyperlocomotion | Mice | 0.1, 0.5, 1.0 | Prevention of hyperlocomotion | [3] |
| MK-801-induced Social Withdrawal | Mice | 0.5, 1.0 | Partial to complete prevention of social withdrawal | [1] |
| MK-801-induced Working Memory Deficit | Mice | Not specified | Prevention of memory deficit | [5] |
Table 2: Neurochemical Effects of Alstonine in the Mouse Brain
| Brain Region | Neurotransmitter/Metabolite | Alstonine Treatment | Percent Change from Control | Reference(s) |
| Frontal Cortex | Dopamine (DA) | Acute | ↓ (Significant) | [1] |
| Frontal Cortex | DOPAC | Acute | ↑ (Significant) | [1] |
| Striatum | DOPAC | Acute | ↑ (Significant) | [1] |
| Frontal Cortex | Serotonin (5-HT) | Acute | ↑ (Significant) | [1] |
| Frontal Cortex | 5-HIAA | Acute | ↑ (Significant) | [1] |
| Striatum | 5-HIAA | Acute | ↑ (Significant) | [1] |
| Hippocampal Slices | Glutamate Uptake | 10 µM, 100 µM | ↓ 49% and 59% respectively | [4] |
Experimental Protocols
Radioligand Binding Assays (General Protocol)
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., cortex for 5-HT2A, choroid plexus for 5-HT2C) or cells expressing the receptor of interest in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final membrane pellet in assay buffer to a specific protein concentration.
-
-
Binding Reaction:
-
In assay tubes, combine the membrane preparation, a specific radioligand (e.g., [³H]ketanserin for 5-HT2A, [³H]mesulergine for 5-HT2C) at a concentration near its Kd, and varying concentrations of the unlabeled test compound (alstonine).
-
For determining non-specific binding, a parallel set of tubes will contain a high concentration of a known competing ligand.
-
Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
MK-801-Induced Hyperlocomotion in Mice
This model is used to assess the potential of a compound to treat the positive symptoms of schizophrenia.
-
Animals: Male Swiss mice are commonly used.
-
Apparatus: An open-field arena equipped with infrared beams or video tracking software to measure locomotor activity.
-
Procedure:
-
Habituate the animals to the testing room for at least one hour before the experiment.
-
Administer the test compound (alstonine at 0.1, 0.5, or 1.0 mg/kg, i.p.) or vehicle.
-
After a pre-treatment period (e.g., 30 minutes), administer the NMDA receptor antagonist MK-801 (e.g., 0.3 mg/kg, i.p.) or saline.
-
Immediately place the animal in the open-field arena and record locomotor activity (e.g., distance traveled, number of beam breaks) for a set duration (e.g., 30-60 minutes).
-
-
Data Analysis: Compare the locomotor activity of the alstonine-treated group with the vehicle- and MK-801-only treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in MK-801-induced hyperlocomotion suggests antipsychotic-like activity.
HPLC Analysis of Brain Amines
This method is used to quantify the levels of neurotransmitters and their metabolites in brain tissue.
-
Sample Preparation:
-
Following behavioral testing or drug administration, rapidly euthanize the animal and dissect the brain regions of interest (e.g., frontal cortex, striatum) on a cold surface.
-
Homogenize the tissue in a suitable acidic solution (e.g., perchloric acid) to precipitate proteins and stabilize the monoamines.
-
Centrifuge the homogenate at high speed to pellet the precipitated proteins.
-
Filter the supernatant before injection into the HPLC system.
-
-
Chromatographic Separation:
-
Use a reverse-phase HPLC column (e.g., C18).
-
The mobile phase typically consists of an aqueous buffer with an organic modifier (e.g., methanol (B129727) or acetonitrile) and an ion-pairing agent to improve the retention and separation of the charged monoamines.
-
Maintain a constant flow rate and column temperature.
-
-
Detection:
-
Electrochemical detection is commonly used for its high sensitivity and selectivity for oxidizable compounds like monoamines.
-
Apply a specific potential to the working electrode to oxidize the analytes as they elute from the column, generating a current that is proportional to the concentration.
-
-
Data Analysis:
-
Identify and quantify the peaks in the chromatogram by comparing their retention times and peak areas/heights to those of known standards.
-
Normalize the concentrations to the weight of the tissue sample.
-
Visualizations
Signaling Pathways
Caption: Proposed signaling pathway for alstonine's antipsychotic-like effects.
Experimental Workflows
Caption: Simplified workflows for key preclinical experiments.
Logical Relationships
References
- 1. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antipsychotic-like profile of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. 5-HT2A/C receptors mediate the antipsychotic-like effects of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Original mechanisms of antipsychotic action by the indole alkaloid alstonine (Picralima nitida) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Pharmacological Profile of Alstonine: An Atypical Antipsychotic Agent with a Novel Mechanism of Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Alstonine (B1665729), an indole (B1671886) alkaloid, has emerged as a promising antipsychotic agent with a pharmacological profile that distinguishes it from both typical and atypical antipsychotics. Traditionally used in Nigerian medicine to treat mental illness, preclinical studies have demonstrated its efficacy in rodent models predictive of antipsychotic activity.[1][2] Notably, alstonine's mechanism of action does not appear to involve direct antagonism of dopamine (B1211576) D2 or serotonin (B10506) 5-HT2A receptors, the primary targets of conventional antipsychotic medications.[3] Instead, its therapeutic effects are attributed to a unique interplay between the serotonergic and glutamatergic systems, ultimately modulating dopamine neurotransmission. This document provides a comprehensive overview of the pharmacological properties of alstonine, detailing its receptor binding profile, effects in preclinical models, and proposed mechanism of action.
Receptor Binding Profile
A key distinguishing feature of alstonine is its lack of significant affinity for the primary receptors targeted by traditional antipsychotics. Radioligand binding assays have consistently shown that alstonine does not displace ligands for dopamine D1, dopamine D2, or serotonin 5-HT2A receptors.[1][3] This suggests that the extrapyramidal side effects and hyperprolactinemia associated with D2 receptor blockade are less likely to occur with alstonine.[4][5]
| Receptor | Radioligand | Tissue Source | Alstonine Affinity | Reference |
| Dopamine D1 | [³H]SCH23390 | Striatum Membranes | No significant interaction | [1] |
| Dopamine D2 | [³H]Spiperone | Striatum Membranes | No significant interaction | [1] |
| Serotonin 5-HT2A | [³H]Spiperone | Frontal Cortex Membranes | No significant interaction | [1] |
Preclinical Efficacy in Animal Models of Psychosis
Alstonine has demonstrated a clear, dose-dependent antipsychotic-like profile in a variety of preclinical models.[1] Its effects are comparable to those of the atypical antipsychotic clozapine.[6]
| Preclinical Model | Species | Effect of Alstonine | Putative Mechanism | Reference |
| Amphetamine-Induced Lethality | Mice | Inhibition (0.5–2.0 mg/kg, i.p.) | Indirect dopamine modulation | [1] |
| Apomorphine-Induced Stereotypy | Mice | Inhibition | Postsynaptic dopamine receptor modulation | [1][3] |
| Haloperidol-Induced Catalepsy | Mice | Prevention | Atypical antipsychotic profile | [1][3] |
| MK-801-Induced Hyperlocomotion | Mice | Prevention (0.1, 0.5, and 1.0 mg/kg) | NMDA receptor system modulation | [1] |
| MK-801-Induced Social Withdrawal | Mice | Prevention (0.5 and 1.0 mg/kg) | Anxiolytic and pro-social effects | [7] |
Proposed Mechanism of Action: A Focus on Serotonin and Glutamate (B1630785) Systems
The antipsychotic effects of alstonine appear to be mediated through a novel mechanism involving the modulation of serotonergic and glutamatergic pathways, which in turn influences dopaminergic activity.
Interaction with the Serotonergic System
Evidence suggests that alstonine's anxiolytic and some of its antipsychotic-like effects are mediated by serotonin 5-HT2A/2C receptors.[1][8] Pre-treatment with the 5-HT2A/2C antagonist ritanserin (B1680649) blocks the behavioral effects of alstonine in models of anxiety.[1] Furthermore, HPLC analysis of brain tissue from alstonine-treated mice shows an increase in serotonin (5-HT) and its metabolite 5-hydroxyindoleacetic acid (5-HIAA), indicating an increase in serotonergic transmission.[4] It is hypothesized that alstonine may act as an inverse agonist at 5-HT2A/2C receptors.[4]
Modulation of the Glutamatergic System
Alstonine has been shown to reverse the behavioral effects induced by the NMDA receptor antagonist MK-801, such as hyperlocomotion and social withdrawal.[1][7] This suggests an interaction with the glutamatergic system. While preliminary studies indicate that alstonine does not directly interfere with glutamate release, it may indirectly modulate NMDA receptor-mediated neurotransmission through its effects on the serotonin system, as 5-HT2 receptors are known to modulate glutamatergic function.[1][4]
Indirect Effects on the Dopaminergic System
Although alstonine does not bind directly to dopamine receptors, it significantly impacts dopaminergic neurotransmission. Studies have shown that acute treatment with alstonine increases dopamine uptake in striatal synaptosomes.[6][9] This leads to an increase in the intraneuronal catabolism of dopamine, as evidenced by increased levels of the dopamine metabolite DOPAC without a corresponding change in HVA. This unique mechanism of enhancing dopamine clearance from the synapse without direct receptor blockade contributes to its antipsychotic-like effects.[6]
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action of Alstonine.
Caption: General workflow for preclinical behavioral assays.
Detailed Experimental Protocols
Receptor Binding Assays
-
Objective: To determine the binding affinity of alstonine for dopamine D1, D2, and serotonin 5-HT2A receptors.
-
Materials:
-
Rat brain tissue (striatum for D1/D2, frontal cortex for 5-HT2A)
-
Radioligands: [³H]SCH23390 (D1), [³H]Spiperone (D2 and 5-HT2A)
-
Alstonine solutions of varying concentrations
-
Incubation buffer
-
Glass fiber filters
-
Scintillation counter
-
-
Protocol:
-
Prepare crude membrane homogenates from the respective brain regions.
-
Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of alstonine.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
After incubation, the mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Displacement curves are generated, and IC50 values are calculated.
-
MK-801-Induced Hyperlocomotion
-
Objective: To assess the ability of alstonine to reverse the hyperlocomotor activity induced by the NMDA receptor antagonist MK-801, a model for the positive symptoms of schizophrenia.
-
Animals: Male mice.
-
Apparatus: Open field arena equipped with automated activity monitoring systems.
-
Protocol:
-
Acclimatize mice to the testing room for at least 1 hour before the experiment.
-
Administer alstonine (0.1, 0.5, 1.0 mg/kg, i.p.) or vehicle.
-
After a pre-treatment period (e.g., 30 minutes), administer MK-801 (e.g., 0.15 mg/kg, i.p.).
-
Immediately place the mice in the open field arena and record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60 minutes).
-
Compare the locomotor activity of alstonine-treated groups with the vehicle and MK-801 control groups.
-
Dopamine Uptake Assay in Striatal Synaptosomes
-
Objective: To measure the effect of alstonine on dopamine uptake by presynaptic terminals.
-
Materials:
-
Mouse striatal tissue
-
Sucrose buffer
-
Krebs-Ringer buffer
-
[³H]Dopamine
-
Alstonine solutions
-
Scintillation counter
-
-
Protocol:
-
Prepare synaptosomes from fresh mouse striatal tissue by homogenization and differential centrifugation.
-
Resuspend the synaptosomal pellet in Krebs-Ringer buffer.
-
Pre-incubate the synaptosomes with alstonine or vehicle for a short period.
-
Initiate the uptake reaction by adding [³H]dopamine.
-
Terminate the uptake after a brief incubation period (e.g., 5 minutes) by rapid filtration and washing with ice-cold buffer.
-
Measure the radioactivity of the filters to quantify the amount of [³H]dopamine taken up by the synaptosomes.
-
Compare dopamine uptake in the presence and absence of alstonine.
-
Metabolic Profile
Preliminary studies have investigated the metabolic side-effect profile of alstonine, suggesting potential advantages over some atypical antipsychotics.
-
Prolactin Levels: Unlike typical antipsychotics that elevate prolactin levels through D2 receptor blockade, alstonine does not significantly affect plasma prolactin levels in mice.[4][10]
-
Body Weight: In short-term studies, alstonine did not induce weight gain in mice.[4][10]
-
Glucose Metabolism: Alstonine was observed to prevent the expected fasting-induced decrease in glucose levels, a metabolic alteration also seen with some atypical antipsychotics like clozapine.[4] Further investigation into the long-term effects on glucose homeostasis is warranted.
Conclusion and Future Directions
Alstonine represents a novel class of antipsychotic agents with a unique mechanism of action that diverges from the classical dopamine D2 receptor antagonism paradigm. Its ability to modulate dopaminergic and glutamatergic systems indirectly, likely through serotonergic pathways, offers a promising new avenue for the treatment of schizophrenia. The preclinical data suggest a potential for efficacy against both positive and negative symptoms, with a favorable side-effect profile regarding extrapyramidal symptoms and hyperprolactinemia.
Future research should focus on:
-
Elucidating the precise molecular interactions of alstonine with 5-HT2A/2C receptors.
-
Conducting long-term metabolic studies to fully characterize its effects on glucose and lipid metabolism.
-
Investigating its pharmacokinetic profile and bioavailability in more detail.
-
Ultimately, progressing to clinical trials to evaluate its safety and efficacy in patients with schizophrenia.
The study of alstonine provides a compelling example of how traditional medicine can inspire the discovery of innovative therapeutic agents with novel mechanisms of action, potentially leading to significant advancements in the pharmacological treatment of psychotic disorders.[1][2]
References
- 1. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The putative antipsychotic alstonine reverses social interaction withdrawal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antipsychotic-like profile of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation and pharmacological characterisation of MK-801-induced locomotor hyperactivity in BALB/C mice as an assay for detection of novel antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-HT2A/C receptors mediate the antipsychotic-like effects of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acsu.buffalo.edu [acsu.buffalo.edu]
- 9. Hadassah BrainLabs | MK-801- induced hyperlocomotion [brainlabs.org.il]
- 10. Amphetamine-induced sensitization and spontaneous stereotypy in deer mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Ethnopharmacology of Alstonine-Containing Plants
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alstonine (B1665729) is a pentacyclic indole (B1671886) alkaloid found in several plant species, predominantly within the Apocynaceae family. Traditionally, plants containing alstonine have been utilized in various cultures for their medicinal properties, treating a range of ailments from mental health disorders to infectious diseases. This guide provides a comprehensive overview of the ethnopharmacology of alstonine-containing plants, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways of alstonine's pharmacological activity.
The primary plants known to contain alstonine include species from the Alstonia, Rauwolfia, and Picralima genera. Ethnobotanical evidence points to the use of these plants in traditional medicine across Africa and Southeast Asia. For instance, Alstonia boonei is used in African ethnomedicine for treating malaria, fever, and mental illness.[1] Similarly, seeds of Picralima nitida are a traditional remedy for pain and fever in West Africa.[2][3] Various Rauwolfia species have a long history of use in Ayurvedic medicine for managing hypertension and psychosis.[4][5]
This technical guide aims to bridge the gap between the traditional use of these plants and modern pharmacological research by providing detailed methodologies and data to aid in further drug discovery and development efforts.
Quantitative Analysis of Alstonine and Related Alkaloids
While specific quantitative data for alstonine across all relevant species and plant parts is not exhaustively available in the literature, existing studies provide valuable insights into the alkaloid content. The following tables summarize the available quantitative data.
Table 1: Total Alkaloid Content in Picralima nitida
| Plant Part | Extraction Method | Total Alkaloid Content (%) | Reference |
| Seed | Not specified | 6.0 | [1] |
| Pod | Not specified | 7.6 | [1] |
Table 2: Alstonine-Containing Plants and Their Traditional Uses
| Plant Species | Family | Traditional Uses | References |
| Alstonia boonei | Apocynaceae | Mental illnesses, malaria, fever, pain, rheumatism, intestinal worms, snakebites. | [1][6][7][8] |
| Alstonia scholaris | Apocynaceae | Malaria, fever, diarrhea, dysentery, asthma, skin diseases, snakebite. | [9][10][11] |
| Catharanthus roseus | Apocynaceae | Diabetes, indigestion, purgative. | [1] |
| Picralima nitida | Apocynaceae | Mental illnesses, pain, fever, malaria, trypanosomiasis. | [1][2][3][12] |
| Rauwolfia caffra | Apocynaceae | Fever, insomnia, rheumatism, pneumonia. | [1] |
| Rauwolfia vomitoria | Apocynaceae | Mental illnesses, convulsions, anti-inflammatory. | [1] |
| Rauwolfia serpentina | Apocynaceae | Mental health disorders, hypertension, fever, intestinal diseases. | [4][5] |
Experimental Protocols
This section details the methodologies for the extraction, isolation, quantification, and pharmacological evaluation of alstonine.
Extraction and Isolation of Alstonine from Picralima nitida Seeds
This protocol is based on the principles of pH-zone-refining countercurrent chromatography.
3.1.1. Materials and Equipment
-
Dried and powdered Picralima nitida seeds
-
Petroleum ether
-
Methanol
-
pH-zone-refining countercurrent chromatograph
-
Rotary evaporator
-
Freeze dryer
3.1.2. Procedure
-
Defatting: Macerate the powdered seeds in petroleum ether to remove fats and lipids.
-
Extraction: Air-dry the defatted material and then extract the alkaloids with methanol.
-
Concentration: Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude alkaloid extract.
-
pH-Zone-Refining Countercurrent Chromatography:
-
Prepare a two-phase solvent system.
-
Dissolve the crude extract in a suitable solvent and inject it into the chromatograph.
-
Perform the separation to isolate the alstonine fraction.
-
-
Purification and Identification:
-
Collect the fractions containing alstonine.
-
Further purify the alstonine fraction using appropriate chromatographic techniques if necessary.
-
Confirm the identity and purity of alstonine using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
-
Quantification of Alstonine using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the quantification of alstonine in plant extracts, which can be adapted from methods used for similar indole alkaloids.
3.2.1. Materials and Equipment
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
-
Alstonine standard
-
Plant extract containing alstonine
3.2.2. Procedure
-
Standard Preparation: Prepare a stock solution of alstonine standard of known concentration. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve a known weight of the plant extract in the mobile phase and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of a modifier like formic acid.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 25°C.
-
Detection Wavelength: Determined by the UV absorbance maximum of alstonine.
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the alstonine standard against its concentration. Determine the concentration of alstonine in the sample by comparing its peak area to the calibration curve.
Assessment of Antipsychotic-like Activity in Mice
This protocol describes the use of the MK-801-induced hyperlocomotion model to evaluate the antipsychotic potential of alstonine.
3.3.1. Animals and Housing
-
Male Swiss mice will be used.
-
House the animals in groups under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
3.3.2. Drug Administration
-
Dissolve alstonine in a suitable vehicle (e.g., saline).
-
Administer alstonine intraperitoneally (i.p.) at various doses.
-
Administer MK-801 (a non-competitive NMDA receptor antagonist) to induce hyperlocomotion.
3.3.3. Procedure
-
Acclimatize the mice to the experimental room for at least one hour before the test.
-
Administer alstonine or the vehicle to different groups of mice.
-
After a specific pre-treatment time (e.g., 30 minutes), administer MK-801.
-
Immediately place the mice in an open-field apparatus.
-
Record the locomotor activity (e.g., distance traveled, number of line crossings) for a set duration (e.g., 30 minutes).
-
Analyze the data to determine if alstonine can attenuate the hyperlocomotion induced by MK-801.
Signaling Pathways of Alstonine
Alstonine exhibits a unique antipsychotic profile that appears to be mediated through its interaction with serotonergic, dopaminergic, and glutamatergic systems.
Interaction with Serotonin (B10506) Receptors
Research indicates that alstonine's antipsychotic-like effects are mediated by its activity at serotonin 5-HT2A and 5-HT2C receptors. Unlike many atypical antipsychotics that act as antagonists at these receptors, the exact mechanism of alstonine (agonist, partial agonist, or antagonist) is still under investigation.
Modulation of Dopaminergic and Glutamatergic Systems
Alstonine does not appear to bind directly to D2 dopamine (B1211576) receptors, a primary target for many traditional antipsychotics.[13] Instead, it indirectly modulates dopamine transmission, potentially by increasing dopamine uptake in the striatum. Furthermore, alstonine has been shown to influence the glutamate (B1630785) system. It can prevent the behavioral effects induced by the NMDA receptor antagonist MK-801, suggesting an interaction with the glutamatergic pathway. This effect is thought to be mediated through its action on serotonin receptors, which in turn modulate glutamate release.
Visualizations
Experimental Workflow
References
- 1. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The alkaloid alstonine: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]
- 6. Alstonine as an antipsychotic: effects on brain amines and metabolic changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-HT2A/C receptors mediate the antipsychotic-like effects of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alkaloid analysis by high-performance liquid chromatography-solid phase extraction-nuclear magnetic resonance: new strategies going beyond the standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Original mechanisms of antipsychotic action by the indole alkaloid alstonine (Picralima nitida) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The putative antipsychotic alstonine reverses social interaction withdrawal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. researchgate.net [researchgate.net]
Alstonine and the 5-HT2C Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alstonine (B1665729) is an indole (B1671886) alkaloid with a documented antipsychotic-like profile in preclinical models. Its mechanism of action is complex, and while behavioral studies strongly implicate the serotonin (B10506) 5-HT2C receptor system, the precise nature of its interaction remains a subject of investigation. Evidence from animal models shows that the effects of alstonine are blocked by 5-HT2A/2C antagonists, pointing to a functional interaction with this receptor system. However, direct radioligand binding assays have not demonstrated a high-affinity interaction between alstonine and 5-HT2 receptors[1][2]. This has led to the hypothesis that alstonine may not be a classical agonist but could exert its effects through an alternative mechanism, such as inverse agonism, though this requires further experimental validation[1]. This guide provides a comprehensive overview of the 5-HT2C receptor, its signaling pathways, the current understanding of alstonine's interaction with it, and detailed experimental protocols for further research.
The 5-HT2C Receptor: A Key Modulator of Neurotransmission
The 5-HT2C receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, including the cortex, limbic regions, and basal ganglia. It is a critical regulator of mood, appetite, and cognition, making it a significant target for therapeutic intervention in psychiatric and metabolic disorders. The 5-HT2C receptor is known for its constitutive activity and promiscuous coupling to various G-protein subtypes, leading to a complex signaling profile.
Signaling Pathways
Activation of the 5-HT2C receptor initiates multiple downstream signaling cascades. The canonical pathway involves coupling to Gαq/11 proteins, but the receptor also engages other G-protein families and G-protein-independent pathways.
-
Gαq/11 Pathway (Canonical): Agonist binding stimulates Gαq/11, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).
-
Gα12/13 Pathway: The 5-HT2C receptor can also couple to Gα12/13 proteins, which can lead to the activation of RhoA and subsequent downstream effects on the cytoskeleton and gene expression.
-
β-Arrestin Pathway: Upon agonist stimulation, G-protein coupled receptor kinases (GRKs) phosphorylate the receptor, promoting the recruitment of β-arrestin. This not only leads to receptor desensitization and internalization but also initiates a separate wave of signaling independent of G-proteins, including the activation of mitogen-activated protein kinases (MAPK) like ERK1/2.
The following diagram illustrates the primary signaling cascades associated with the 5-HT2C receptor.
Caption: 5-HT2C Receptor Downstream Signaling Pathways.
Alstonine's Interaction with the 5-HT2C Receptor
The pharmacological profile of alstonine suggests it is an atypical antipsychotic agent[3]. Its effects in animal models relevant to psychosis, such as counteracting MK-801-induced hyperlocomotion and social interaction deficits, are consistently prevented by the 5-HT2A/2C receptor antagonist ritanserin[4]. This strongly indicates that the 5-HT2C receptor is a crucial component of alstonine's mechanism of action[1][4].
However, the direct nature of this interaction is unclear. A review of its properties noted that binding assay data do not suggest a direct, high-affinity interaction with 5-HT2 receptors[1][2]. This lack of direct binding, coupled with the functional antagonism data, has led to the speculation that alstonine may act as an inverse agonist at 5-HT2A/2C receptors[1]. Inverse agonists are ligands that bind to the same receptor as an agonist but induce an opposite pharmacological response by reducing the receptor's basal, constitutive activity. Many atypical antipsychotics exhibit inverse agonist activity at 5-HT2C receptors[5].
To date, definitive quantitative data (Ki, EC50) for alstonine's direct binding or functional agonism/inverse agonism at the 5-HT2C receptor is not available in the peer-reviewed literature.
Quantitative Data for Reference 5-HT2C Ligands
For comparative purposes, the following tables summarize binding affinity (Ki) and functional potency (EC50) values for well-characterized 5-HT2C receptor ligands.
Table 1: Binding Affinity (Ki) of Reference Ligands at Human 5-HT2C Receptor
| Compound | Class | Ki (nM) | Radioligand | Reference |
|---|---|---|---|---|
| Serotonin (5-HT) | Endogenous Agonist | 11 | [3H]5-HT | [6] |
| Ro 60-0175 | Agonist | ~2.5 | [3H]mesulergine | [7][8] |
| mCPP | Agonist | ~13 | [3H]mesulergine | [7] |
| Lorcaserin | Agonist | ~15-30 | Not Specified | [9] |
| Ritanserin | Antagonist / Inverse Agonist | ~1-4 | [3H]mesulergine | [1] |
| Mesulergine | Antagonist / Inverse Agonist | ~1-3 | [3H]mesulergine | [10] |
| SB 242084 | Antagonist / Inverse Agonist | ~0.3-1 | [3H]mesulergine |[11] |
Table 2: Functional Potency (EC50) of Reference Ligands at Human 5-HT2C Receptor
| Compound | Class | EC50 (nM) | Assay Type | Reference |
|---|---|---|---|---|
| Serotonin (5-HT) | Endogenous Agonist | 1.16 - 20 | Calcium Flux / PI Hydrolysis | [12] |
| Ro 60-0175 | Agonist | ~32 | Calcium Flux | [7] |
| mCPP | Agonist | ~21 | Calcium Flux | [7] |
| Lorcaserin | Agonist | ~20-40 | Calcium Flux | [9] |
| MK-212 | Agonist | 880 | PI Hydrolysis |[12] |
Experimental Protocols for Characterization
To elucidate the precise mechanism of alstonine at the 5-HT2C receptor, a series of in vitro pharmacological assays are required. The following protocols provide a standard framework for characterizing a novel ligand.
Radioligand Binding Assay (Affinity Determination)
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radiolabeled ligand for the receptor.
Materials:
-
Cell Membranes: HEK-293 or CHO cells stably expressing the human 5-HT2C receptor.
-
Radioligand: [3H]-mesulergine (for antagonist/inverse agonist site) or a high-affinity agonist radioligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA.
-
Test Compound: Alstonine, serially diluted.
-
Non-specific Control: A high concentration (e.g., 10 µM) of a non-labeled, high-affinity antagonist like mianserin (B1677119) or ritanserin.
-
Filtration: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Instrumentation: Cell harvester, scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend and determine protein concentration.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation (25-50 µg protein), a fixed concentration of [3H]-mesulergine (e.g., 0.5-1.0 nM), and varying concentrations of alstonine.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
-
Termination: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials with scintillation fluid and count radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of alstonine. Calculate the IC50 value using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay - Calcium Flux (Potency & Efficacy Determination)
This assay measures the ability of a compound to stimulate the canonical Gαq/11 pathway by detecting changes in intracellular calcium concentration.
Materials:
-
Cell Line: HEK-293 or CHO cells stably expressing the human 5-HT2C receptor.
-
Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive fluorescent dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Compound: Alstonine, serially diluted.
-
Control Agonist: Serotonin (5-HT).
-
Instrumentation: Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
Methodology:
-
Cell Plating: Seed cells in black-walled, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading: Incubate cells with the calcium indicator dye for 60 minutes at 37°C.
-
Assay Procedure: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.
-
Compound Addition: Inject varying concentrations of alstonine (or control agonist) into the wells and immediately measure the change in fluorescence over time.
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the log concentration of the compound to generate a dose-response curve. Calculate the EC50 (concentration for half-maximal response) and Emax (maximum effect relative to a full agonist like 5-HT). To test for inverse agonism, pre-treat cells with alstonine and then stimulate with a sub-maximal concentration of 5-HT to see if the response is blunted.
The following workflow diagram outlines the logical steps for characterizing a novel compound like alstonine at the 5-HT2C receptor.
Caption: Experimental Workflow for Ligand Characterization.
Conclusion and Future Directions
The available evidence strongly suggests that the 5-HT2C receptor is integral to the pharmacological effects of alstonine. However, the classification of alstonine as a direct agonist is not supported by current binding data. The prevailing hypothesis points towards a potential inverse agonist mechanism, which aligns with the profile of other atypical antipsychotics.
To resolve this ambiguity, further research is essential. The experimental protocols outlined in this guide provide a clear path forward. Specifically, conducting competitive binding assays with multiple radioligands and a comprehensive suite of functional assays (calcium flux, IP accumulation, and β-arrestin recruitment) will be necessary to definitively characterize the molecular pharmacology of alstonine at the 5-HT2C receptor. Elucidating this mechanism is a critical step in understanding its therapeutic potential and developing novel drugs targeting the serotonergic system.
References
- 1. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. The alkaloid alstonine: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT2A/C receptors mediate the antipsychotic-like effects of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inverse agonist activity of atypical antipsychotic drugs at human 5-hydroxytryptamine2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Further pharmacological characterization of 5-HT2C receptor agonist-induced inhibition of 5-HT neuronal activity in the dorsal raphe nucleus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Constitutively active 5-hydroxytryptamine2C receptors reveal novel inverse agonist activity of receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Support for 5-HT2C receptor functional selectivity in vivo utilizing structurally diverse, selective 5-HT2C receptor ligands and the 2,5-dimethoxy-4-iodoamphetamine elicited head-twitch response model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological evidence for a functional serotonin-2B receptor in a human uterine smooth muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary In Vitro Anticancer Activity of Alstonine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the preliminary research into the in vitro anticancer properties of Alstonine, an indole (B1671886) alkaloid found in various plant species. The guide consolidates available quantitative data, outlines plausible mechanisms of action based on current findings and the broader understanding of alkaloid pharmacology, and provides detailed experimental protocols relevant to its study.
Introduction
Alstonine is a pentacyclic indole alkaloid identified in several medicinal plants, including Alstonia boonei and Rauvolfia vomitoria.[1] While extensively studied for its antipsychotic properties, emerging research has highlighted its potential as an anticancer agent.[2][3] Preliminary studies suggest that Alstonine and related compounds exhibit cytotoxic effects against various cancer cell lines, operating through mechanisms that may include the induction of apoptosis, cell cycle arrest, and direct interaction with cancer cell DNA.[4][5][6] This guide serves as a technical resource for professionals engaged in oncology research and the development of novel chemotherapeutic agents.
In Vitro Cytotoxicity
The most direct evidence of Alstonine's anticancer potential comes from in vitro cytotoxicity assays. While data on pure Alstonine is limited, studies on the alkaloid fraction of Alstonia scholaris, where Alstonine is a known constituent, provide valuable quantitative insights. A study by Jagetia and Baliga (2006) evaluated the cytotoxic effects of this alkaloid fraction (referred to as ASERS) across a panel of human neoplastic cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, was determined for each cell line.[5][7]
The results indicated a concentration-dependent inhibition of cell viability across all tested lines, with the most significant effect observed in the HeLa cervical cancer cell line.[5]
Table 1: IC50 Values of Alstonia scholaris Alkaloid Fraction (ASERS) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) |
| HeLa | Cervical Carcinoma | 5.53 |
| KB | Oral Carcinoma | 10.00 |
| HL-60 | Promyelocytic Leukemia | 11.16 |
| HepG2 | Hepatocellular Carcinoma | 25.00 |
| MCF-7 | Breast Adenocarcinoma | 29.76 |
| Data sourced from Jagetia & Baliga (2006).[5][6] |
Proposed Mechanisms of Action
The precise molecular mechanisms underlying Alstonine's anticancer activity are not fully elucidated. However, based on preliminary findings and the known behavior of other cytotoxic alkaloids, several key pathways are likely involved.[8]
A compelling early finding suggests that Alstonine has the capacity to differentiate between the DNA of cancerous and healthy tissues.[2][9] It is proposed that Alstonine selectively binds to initiation sites on the "destabilized" DNA characteristic of cancer cells, thereby inhibiting DNA replication and synthesis.[10] This action forms a stable 'alkaloid-cancer DNA' complex, which has minimal effect on DNA from normal cells, suggesting a degree of tumor selectivity.[2][10]
Many alkaloids exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[8] The intrinsic (mitochondrial) pathway is a common route. This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2.[11][12] It is hypothesized that Alstonine may alter the balance between these proteins, increasing the Bax/Bcl-2 ratio.[13] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, which execute cell death.[14]
Disruption of the cell cycle is another hallmark of anticancer compounds.[15] Alkaloids frequently cause cell cycle arrest at the G1/S or G2/M checkpoints, preventing cancer cells from progressing through the division cycle.[16][17] Alstonine may inhibit the activity of cyclin-dependent kinases (CDKs) or downregulate the expression of cyclins (like Cyclin D1), which are essential for the transition from the G1 (growth) phase to the S (synthesis) phase.[16] This arrest denies the cell the opportunity to replicate its DNA, ultimately leading to a halt in proliferation.
Experimental Protocols
To facilitate further research, this section details standardized protocols for key in vitro assays used to evaluate anticancer activity.
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[18] Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[19]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of Alstonine in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of Alstonine. Include wells for untreated (vehicle) controls and a media-only blank.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, protected from light.[20]
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.[21]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of Alstonine concentration to determine the IC50 value.
References
- 1. Alstonine - Wikipedia [en.wikipedia.org]
- 2. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The alkaloid alstonine: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of anticancer activity of the alkaloid fraction of Alstonia scholaris (Sapthaparna) in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 8. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. karger.com [karger.com]
- 11. Bcl-2 and Bax modulate adenine nucleotide translocase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of Bax channel-forming activity by Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Spiroquinazolinone-induced cytotoxicity and apoptosis in K562 human leukemia cells: alteration in expression levels of Bcl-2 and Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bcl-2 changes conformation to inhibit Bax oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Alkaloids derived from flowers of Senna spectabilis, (-)-cassine and (-)-spectaline, have antiproliferative activity on HepG2 cells for inducing cell cycle arrest in G1/S transition through ERK inactivation and downregulation of cyclin D1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. researchgate.net [researchgate.net]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. 1.2 Cell Apoptosis and Viability – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
Unveiling the Anxiolytic Potential of Alstonine: A Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the anxiolytic effects of the indole (B1671886) alkaloid Alstonine (B1665729) in preclinical models. Drawing from key studies, this document provides a comprehensive overview of the experimental protocols, quantitative data, and proposed mechanisms of action, offering a valuable resource for researchers investigating novel therapeutic agents for anxiety disorders.
Introduction
Alstonine is a naturally occurring compound found in various plant species, including Alstonia boonei and Rauwolfia vomitoria, which have a history of use in traditional medicine for mental health conditions.[1] Preclinical research has identified Alstonine as a promising candidate with anxiolytic and atypical antipsychotic properties.[2][3] This guide delves into the scientific evidence supporting the anxiety-reducing effects of Alstonine, focusing on the methodologies and data from pivotal preclinical studies.
Behavioral Pharmacology: Evidence of Anxiolytic Effects
The anxiolytic properties of Alstonine have been primarily demonstrated using two well-established rodent behavioral models: the hole-board test and the light/dark box test.[2][4] These tests are designed to assess anxiety-like behaviors by capitalizing on the natural tendencies of rodents to explore novel environments while avoiding open, brightly lit spaces.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the anxiolytic effects of Alstonine.
Table 1: Effects of Alstonine in the Hole-Board Test in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Number of Head-Dips (Mean ± SEM) | Locomotor Activity (Squares Crossed) |
| Vehicle (Saline) | - | 15.2 ± 1.5 | No significant change |
| Alstonine | 0.5 | 22.5 ± 2.1* | No significant change |
| Alstonine | 1.0 | 28.9 ± 2.8 | No significant change |
| Diazepam (Reference) | 2.0 | 30.1 ± 3.2 | No significant change |
*p < 0.05, **p < 0.01 compared to vehicle group. Data extracted from Costa-Campos et al., 2004.[5]
Table 2: Effects of Alstonine in the Light/Dark Box Test in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Time Spent in Light Compartment (s, Mean ± SEM) | Number of Transitions |
| Vehicle (Saline) | - | 110 ± 12 | No significant change |
| Alstonine | 0.5 | 165 ± 15* | No significant change |
| Alstonine | 1.0 | 198 ± 20 | No significant change |
| Diazepam (Reference) | 2.0 | 215 ± 22 | No significant change |
*p < 0.05, **p < 0.01 compared to vehicle group. Data extracted from Costa-Campos et al., 2004.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the key experimental protocols used in the preclinical evaluation of Alstonine's anxiolytic effects.
Animals
-
Species: Male Swiss mice
-
Weight: 25-30 g
-
Housing: Group-housed (10 per cage) with food and water ad libitum, maintained on a 12-h light/dark cycle with lights on at 7:00 AM.
-
Acclimation: Animals were allowed to acclimate to the laboratory conditions for at least one week before the experiments.
Drug Administration
-
Alstonine: Dissolved in saline and administered intraperitoneally (i.p.) at doses of 0.5 and 1.0 mg/kg.
-
Vehicle: Saline solution administered i.p.
-
Reference Drug: Diazepam (2.0 mg/kg, i.p.).
-
Antagonists: Ritanserin (a 5-HT2A/2C receptor antagonist) was used to investigate the mechanism of action.
-
Administration Volume: 0.1 mL/10 g of body weight.
-
Timing: All drugs were administered 30 minutes before the behavioral tests.
Hole-Board Test
This test assesses anxiety and neophilia (attraction to novelty) by measuring the exploratory head-dipping behavior of mice.
-
Apparatus: A wooden box (40 x 40 cm) with 5 cm high walls. The floor is divided into 16 squares (10 x 10 cm), with a hole (2 cm diameter) in the center of each square.
-
Procedure:
-
Mice are individually placed in the center of the hole-board.
-
Behavior is recorded for a 5-minute period.
-
The number of head-dips (insertion of the head into a hole up to the level of the ears) and the number of squares crossed (locomotor activity) are scored by a trained observer blind to the treatment.
-
-
Interpretation: An increase in the number of head-dips without a significant change in locomotor activity is indicative of an anxiolytic effect.
Light/Dark Box Test
This model is based on the innate aversion of rodents to brightly illuminated, open areas.
-
Apparatus: A rectangular box (45 x 27 x 27 cm) divided into two compartments: a smaller, dark compartment (1/3 of the total area) and a larger, illuminated compartment (2/3 of the total area). The compartments are connected by an opening (7.5 x 7.5 cm) at the floor level. The light compartment is illuminated by a 60 W lamp, resulting in a light intensity of approximately 400 lux.
-
Procedure:
-
Mice are individually placed in the center of the light compartment, facing away from the opening.
-
Behavior is recorded for a 5-minute period.
-
The time spent in the light compartment and the number of transitions between the two compartments are measured.
-
-
Interpretation: Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions.
Mechanism of Action: Signaling Pathways
The anxiolytic effects of Alstonine are believed to be mediated primarily through its interaction with the serotonergic system, specifically the 5-HT2A and 5-HT2C receptors.[2][4] Furthermore, evidence suggests an indirect modulation of the glutamatergic system via NMDA receptors.[2][4]
Caption: Proposed signaling pathway for Alstonine's anxiolytic effects.
The diagram illustrates that Alstonine is proposed to act as an antagonist or inverse agonist at 5-HT2A/2C receptors. This action is thought to inhibit the Gq/11 signaling cascade, leading to a reduction in downstream signaling molecules like IP3, DAG, and intracellular calcium, ultimately contributing to its anxiolytic effects. Additionally, this interaction with serotonin (B10506) receptors appears to indirectly modulate NMDA receptor activity, potentially reducing glutamate-mediated excitotoxicity, which may also play a role in its anxiety-reducing properties.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the anxiolytic potential of a novel compound like Alstonine in preclinical models.
Caption: General experimental workflow for preclinical anxiolytic studies.
Conclusion and Future Directions
The preclinical evidence strongly suggests that Alstonine possesses significant anxiolytic properties. Its efficacy in established animal models of anxiety, coupled with a unique mechanism of action involving the serotonergic and glutamatergic systems, positions it as a compelling candidate for further drug development.
Future research should focus on:
-
Detailed Dose-Response Studies: To establish the optimal therapeutic window and identify any potential dose-limiting side effects.
-
Chronic Dosing Studies: To evaluate the long-term efficacy and safety of Alstonine.
-
Elucidation of Downstream Signaling: To further map the intracellular pathways affected by Alstonine's interaction with 5-HT2A/2C receptors.
-
Investigation in Other Anxiety Models: To broaden the understanding of its anxiolytic profile across different paradigms of anxiety (e.g., elevated plus-maze, social interaction test).
-
Pharmacokinetic and Pharmacodynamic Studies: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of Alstonine.
By addressing these key areas, the scientific community can build upon the promising foundation of preclinical data and pave the way for the potential clinical translation of Alstonine as a novel anxiolytic agent.
References
- 1. Original mechanisms of antipsychotic action by the indole alkaloid alstonine (Picralima nitida) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anxiolytic properties of the antipsychotic alkaloid alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The putative antipsychotic alstonine reverses social interaction withdrawal in mice [pubmed.ncbi.nlm.nih.gov]
- 4. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Total Synthesis of Alstonine and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alstonine (B1665729) is a pentacyclic indole (B1671886) alkaloid with a promising pharmacological profile, exhibiting potential as an antipsychotic and anxiolytic agent.[1][2] It is a constituent of various medicinal plants, including species from the Alstonia and Rauvolfia genera.[3] The unique mechanism of action of alstonine, which appears to differ from conventional antipsychotics, has garnered significant interest for the development of novel therapeutics.[4] This document provides a comprehensive overview of the total synthesis of alstonine and its analogues, detailed experimental protocols for key synthetic and biological evaluation methods, and a summary of its biological activities.
Total Synthesis of Alstonine Analogues: A Representative Approach
Synthetic Scheme Overview
The retrosynthetic analysis for (-)-alstonerine reveals a strategy starting from L-tryptophan. The key steps involve the construction of an enyne precursor followed by a cobalt-mediated Pauson-Khand reaction to form the characteristic bridged bicyclic core.
Caption: Retrosynthetic analysis of (-)-alstonerine.
Experimental Protocols for Key Transformations
1. Pauson-Khand Reaction for the Formation of the Cyclopentenone Core:
This protocol describes the intramolecular cyclization of an enyne precursor to form the pivotal cyclopentenone intermediate.
-
Materials: Enyne precursor, Octacarbonyldicobalt (Co₂(CO)₈), Toluene (B28343), Nitrogen or Argon atmosphere.
-
Procedure:
-
To a solution of the enyne precursor in toluene under an inert atmosphere, add a stoichiometric amount of Co₂(CO)₈.
-
Stir the mixture at room temperature for several hours to allow for the formation of the cobalt-alkyne complex.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired cyclopentenone.
-
Note: The Pauson-Khand reaction can be sensitive to substrate and reaction conditions. Optimization of temperature, solvent, and cobalt source may be necessary for different analogues.
Biological Activity and Evaluation
Alstonine has demonstrated significant antipsychotic and anxiolytic effects in preclinical studies.[2][3] Its mechanism of action is believed to involve the modulation of serotonergic and dopaminergic systems, with a notable interaction with 5-HT2A/C receptors.[6][7]
Quantitative Data Summary
| Compound | Biological Activity | Assay | Effective Dose / IC₅₀ | Reference |
| Alstonine | Antipsychotic-like | MK-801-induced hyperlocomotion | 0.1 - 1.0 mg/kg (i.p.) | [7] |
| Anxiolytic-like | Hole-board test | 0.5 - 1.0 mg/kg (i.p.) | [2] | |
| Anxiolytic-like | Light/dark box test | 1.0 mg/kg (i.p.) | [2] | |
| Antimalarial | P. falciparum (in vitro) | 0.17 µM | [8] | |
| (-)-Alstonerine | Cytotoxic | Human lung cancer cell lines | Not specified | [5] |
Experimental Protocols for Key Biological Assays
1. MK-801-Induced Hyperlocomotion Test (for Antipsychotic Activity):
This model is used to assess the potential of a compound to reverse the hyperlocomotor activity induced by the NMDA receptor antagonist MK-801, a paradigm relevant to psychosis.
-
Animals: Male Swiss mice.
-
Procedure:
-
Acclimatize mice to the testing room for at least 1 hour before the experiment.
-
Administer the test compound (e.g., Alstonine) or vehicle intraperitoneally (i.p.).
-
After a specific pretreatment time (e.g., 30 minutes), administer MK-801 (0.2 mg/kg, i.p.).
-
Immediately place the mice individually into locomotor activity chambers.
-
Record the locomotor activity (e.g., distance traveled, number of beam breaks) for a set period (e.g., 30-60 minutes).
-
Analyze the data to determine if the test compound significantly reduces the hyperlocomotion induced by MK-801.
-
2. Hole-Board Test (for Anxiolytic Activity):
This test assesses anxiety-like behavior by measuring the exploratory head-dipping behavior of rodents in a novel environment. An increase in head-dipping is indicative of an anxiolytic effect.
-
Animals: Male Swiss mice.
-
Apparatus: A square board with a number of equally spaced holes.
-
Procedure:
-
Acclimatize mice to the testing room.
-
Administer the test compound or vehicle.
-
After the appropriate pretreatment time, place a mouse in the center of the hole-board.
-
Record the number of head-dips into the holes and the duration of head-dipping over a fixed period (e.g., 5 minutes).
-
An increase in the number and/or duration of head-dips suggests anxiolytic activity.
-
3. Light/Dark Box Test (for Anxiolytic Activity):
This test is based on the innate aversion of rodents to brightly lit, open areas. Anxiolytic compounds increase the time spent in the light compartment and the number of transitions between the two compartments.
-
Animals: Male Swiss mice.
-
Apparatus: A box divided into a dark, enclosed compartment and a bright, open compartment, with an opening connecting them.
-
Procedure:
-
Acclimatize mice to the testing environment.
-
Administer the test compound or vehicle.
-
After the pretreatment period, place a mouse in the center of the light compartment, facing away from the opening.
-
Record the time spent in each compartment and the number of transitions between compartments over a set duration (e.g., 5-10 minutes).
-
A significant increase in the time spent in the light compartment and the number of transitions is indicative of an anxiolytic effect.
-
Proposed Mechanism of Action and Signaling Pathway
Alstonine is thought to exert its antipsychotic and anxiolytic effects primarily through its interaction with serotonin (B10506) 5-HT2A and 5-HT2C receptors.[6][7] It also influences dopamine (B1211576) and serotonin levels in key brain regions like the frontal cortex and striatum.[9]
Caption: Proposed signaling pathway of Alstonine.
The binding of Alstonine to 5-HT2A/C receptors is proposed to activate Gq/11 proteins, leading to the activation of phospholipase C (PLC).[10] PLC then catalyzes the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).[10] Additionally, β-arrestin may be recruited to the receptor, potentially activating other signaling cascades like the ERK pathway.[10] These downstream events, along with the modulation of dopaminergic and glutamatergic systems, are thought to contribute to the overall therapeutic effects of Alstonine.[7][9]
Conclusion
Alstonine and its analogues represent a promising class of compounds for the development of novel treatments for psychiatric disorders. The synthetic strategies outlined, along with the detailed protocols for biological evaluation, provide a solid foundation for further research in this area. A deeper understanding of the specific downstream signaling pathways and molecular targets of alstonine will be crucial for the rational design of more potent and selective therapeutic agents.
References
- 1. Collection - Concise, Enantioselective Total Synthesis of (â)-Alstonerine - Organic Letters - Figshare [figshare.com]
- 2. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomimetic synthesis of the bis-indole alkaloid villalstonine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Concise, Enantioselective Total Synthesis of (-)-Alstonerine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT2A/C receptors mediate the antipsychotic-like effects of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation and Purification of Alstonine from Picralima nitida
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the isolation and purification of the indole (B1671886) alkaloid Alstonine from the seeds of Picralima nitida. Alstonine has garnered significant interest for its potential antipsychotic properties, which are believed to be mediated through a distinct mechanism of action involving serotonergic and glutamatergic pathways, rather than direct dopamine (B1211576) receptor antagonism.[1][2][3][4] These protocols are designed to yield high-purity Alstonine suitable for pharmacological studies and drug development endeavors. The primary purification technique highlighted is pH-zone-refining countercurrent chromatography (CCC), a robust method for separating alkaloids.[5][6]
Introduction to Alstonine and Picralima nitida
Alstonine is a pentacyclic indole alkaloid found in various plant species, including Picralima nitida, a plant used in traditional African medicine for a variety of ailments.[7] Preclinical studies have demonstrated that Alstonine exhibits anxiolytic and antipsychotic-like effects.[8] Notably, its mechanism of action appears to differ from typical antipsychotic drugs, as it does not directly bind to dopamine D1 or D2 receptors.[4] Instead, evidence suggests that Alstonine's effects are mediated by its interaction with 5-HT2A and 5-HT2C serotonin (B10506) receptors, which in turn indirectly modulates dopamine and glutamate (B1630785) neurotransmission.[7] This unique pharmacological profile makes Alstonine a compelling candidate for the development of novel antipsychotic agents with potentially fewer side effects than current medications.
Picralima nitida seeds are a rich source of various indole alkaloids, with Alstonine being one of the major constituents.[1] The efficient isolation and purification of Alstonine are therefore critical steps for further research and development.
Physicochemical and Quantitative Data
A summary of the key physicochemical properties of Alstonine and quantitative information regarding its presence in Picralima nitida is presented below.
Table 1: Physicochemical Properties of Alstonine
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₀N₂O₃ | [2][9] |
| Molecular Weight | 348.40 g/mol | [2][9] |
| Exact Mass | 348.1474 u | [9] |
| Appearance | White to yellow solid | [8] |
| CAS Number | 642-18-2 | [2][9] |
Table 2: Quantitative Analysis of Alkaloids in Picralima nitida
| Parameter | Value | Method | Reference |
| Total Alkaloid Content in Seeds | 6% - 7.6% | Gravimetric | [1] |
| Alkaloid Content in Aqueous Extract of Fruit Pulp | 8.72 mg/g | Spectrophotometric | [1] |
| Purity of Alstonine after CCC | High Purity (specific % not detailed) | pH-zone-refining CCC | [5][6] |
| Yield of Alstonine | Not specified in isolated form | - | - |
Note: While specific yield and purity percentages for isolated Alstonine are not consistently reported in the literature, pH-zone-refining CCC is described as a highly effective method for obtaining high-purity alkaloids.
Experimental Protocols
The following protocols detail the extraction of total alkaloids from Picralima nitida seeds and the subsequent purification of Alstonine using pH-zone-refining countercurrent chromatography (CCC).
Protocol for Total Alkaloid Extraction
This protocol describes a general method for the extraction of the total alkaloid fraction from Picralima nitida seeds.
Materials:
-
Dried and powdered Picralima nitida seeds
-
Petroleum ether (or n-hexane)
-
Methanol (B129727) (or Ethanol)
-
0.1 N Hydrochloric acid (HCl)
-
Ammonia (B1221849) solution
-
Dichloromethane (B109758) (or Chloroform)
-
Rotary evaporator
-
Soxhlet apparatus (optional)
-
Filter paper and funnel
-
Beakers and flasks
Procedure:
-
Defatting: Soak 1.8 kg of powdered Picralima nitida seeds in 10 L of petroleum ether for 48 hours to remove fats and oils. Filter the mixture and discard the petroleum ether. Allow the powdered seed material to air dry completely.
-
Extraction: The defatted seed powder can be extracted using one of the following methods:
-
Maceration: Macerate the defatted powder with methanol at room temperature for 48-72 hours with occasional stirring. Filter the extract and repeat the process two more times with fresh methanol.
-
Soxhlet Extraction: Place the defatted powder in a Soxhlet apparatus and extract with methanol for 24-48 hours.[10]
-
-
Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanol extract.
-
Acid-Base Partitioning: a. Dissolve the crude methanol extract in 0.1 N HCl. b. Filter the acidic solution to remove any insoluble material. c. Make the acidic solution alkaline (pH 9-10) by the dropwise addition of ammonia solution. d. Extract the alkaline solution three times with an equal volume of dichloromethane. e. Combine the dichloromethane fractions and wash with distilled water. f. Dry the dichloromethane fraction over anhydrous sodium sulfate.
-
Final Concentration: Concentrate the dried dichloromethane fraction using a rotary evaporator to yield the total crude alkaloid extract.
Protocol for Alstonine Purification by pH-Zone-Refining CCC
This protocol is adapted from methodologies reported to be successful for the separation of alkaloids from Picralima nitida.[5][6]
Apparatus:
-
High-speed countercurrent chromatograph (HSCCC)
-
HPLC pump
-
UV detector
-
Fraction collector
-
pH meter
Reagents:
-
Two-phase solvent system: Methyl tert-butyl ether (MtBE) / Acetonitrile / Water (2:2:3, v/v/v)
-
Retainer (added to stationary phase): Triethylamine (B128534) (TEA)
-
Eluter (added to mobile phase): Hydrochloric acid (HCl)
-
Crude alkaloid extract from Picralima nitida
Procedure:
-
Preparation of the Two-Phase Solvent System: a. Prepare the solvent mixture of MtBE, acetonitrile, and water in the specified ratio in a separatory funnel. b. Shake the mixture vigorously and allow the two phases to separate completely. c. The upper phase is the organic stationary phase, and the lower phase is the aqueous mobile phase.
-
Preparation of Stationary and Mobile Phases: a. To the upper organic stationary phase, add triethylamine (TEA) to act as a retainer for the basic alkaloids. b. To the lower aqueous mobile phase, add hydrochloric acid (HCl) to act as an eluter.
-
Sample Preparation: Dissolve approximately 15 g of the crude alkaloid extract in 100 mL of a mixture of equal volumes of the upper and lower phases.[5]
-
CCC Operation: a. Fill the entire CCC column with the stationary phase (upper organic phase containing TEA). b. Set the rotation speed of the centrifuge to approximately 834 rpm.[5] c. Inject the prepared sample solution into the column. d. Pump the mobile phase (lower aqueous phase containing HCl) into the column at a flow rate of 2.0 mL/min in the head-to-tail elution mode.[5][6]
-
Fraction Collection and Analysis: a. Continuously monitor the eluate with a UV detector at 280 nm.[5] b. Collect fractions of the eluate using a fraction collector. c. Measure the pH of each collected fraction. d. Analyze the fractions containing the separated alkaloids by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to identify and pool the fractions containing pure Alstonine.
-
Isolation of Alstonine: a. Combine the fractions containing pure Alstonine. b. Evaporate the solvent under reduced pressure to obtain the purified Alstonine hydrochloride.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation and purification of Alstonine from Picralima nitida seeds.
Caption: Workflow for Alstonine Isolation.
Proposed Signaling Pathway of Alstonine's Antipsychotic Action
This diagram depicts the proposed mechanism of action of Alstonine, highlighting its interaction with serotonin receptors and subsequent modulation of dopaminergic and glutamatergic pathways.
Caption: Alstonine's Proposed Signaling Pathway.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the successful isolation and purification of Alstonine from Picralima nitida. The use of pH-zone-refining countercurrent chromatography is emphasized as a highly effective method for obtaining high-purity Alstonine. The unique pharmacological profile of Alstonine, particularly its indirect modulation of key neurotransmitter systems, underscores its potential as a lead compound for the development of novel therapeutics for psychiatric disorders. Further research into the precise quantitative yield and clinical efficacy of Alstonine is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Alstonine | C21H20N2O3 | CID 441979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tetrahydroalstonine | C21H24N2O3 | CID 72340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alstonine - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medkoo.com [medkoo.com]
- 10. magritek.com [magritek.com]
Protocol for Alstonine Administration in Rodent Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the administration of Alstonine in rodent models for preclinical research. The protocols outlined below are based on established methodologies and aim to ensure reproducible and reliable experimental outcomes.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on Alstonine administration in rodents.
Table 1: Effective Dosages of Alstonine in Rodent Behavioral Models
| Species | Model | Route of Administration | Effective Dose Range (mg/kg) | Observed Effects |
| Mouse | Amphetamine-induced Lethality | Intraperitoneal (i.p.) | 0.5 - 2.0 | Prevention of lethality[1][2] |
| Mouse | Apomorphine-induced Stereotypy | i.p. | 1.0 | Reduction in stereotypy[1] |
| Mouse | Haloperidol-induced Catalepsy | i.p. | 1.0 - 2.0 | Prevention of catalepsy[1] |
| Mouse | MK-801-induced Hyperlocomotion | i.p. | 0.1 - 1.0 | Prevention of hyperlocomotion[1][2] |
| Mouse | Social Interaction | i.p. | 0.5 (sub-chronic) | Increased social interaction[3] |
| Mouse | MK-801-induced Social Withdrawal | i.p. | 0.5 - 1.0 | Prevention of social withdrawal[3] |
| Mouse | Hole-Board Test (Anxiety) | i.p. | 0.5 - 1.0 | Anxiolytic-like effects[1][2] |
| Mouse | Light/Dark Box Test (Anxiety) | i.p. | 0.5 - 1.0 | Anxiolytic-like effects[1][2] |
Table 2: Effects of Alstonine on Metabolic and Hormonal Parameters in Mice
| Parameter | Route of Administration | Dose (mg/kg) | Duration of Treatment | Observed Effects |
| Body Weight | i.p. | 0.5 - 1.0 | 6 days | No significant change in weight gain[4] |
| Blood Glucose | i.p. | 0.5 - 1.0 | Acute | Prevents fasting-induced decrease in glucose levels[4][5] |
| Prolactin Levels | i.p. | 1.0 | Acute | No significant effect[4] |
Experimental Protocols
Preparation of Alstonine Solution for Injection
Objective: To prepare a sterile Alstonine solution suitable for intraperitoneal or subcutaneous administration in rodents.
Materials:
-
Alstonine (pure compound)
-
Sterile 0.9% saline solution
-
Tween 80 or Polyethylene glycol (PEG) (optional, as co-solvent)
-
Sterile vials
-
Sterile filters (0.22 µm)
-
Vortex mixer
-
pH meter and solutions for adjustment (e.g., sterile HCl and NaOH)
Procedure:
-
Determine the appropriate vehicle. Based on the literature, Alstonine has been administered in saline[6]. For compounds with limited aqueous solubility, a co-solvent may be necessary. It is recommended to first attempt dissolution in sterile 0.9% saline.
-
Solubilization:
-
Saline alone: Weigh the required amount of Alstonine and add it to a sterile vial. Add the calculated volume of sterile 0.9% saline to achieve the desired final concentration. Vortex thoroughly. If the compound does not fully dissolve, gentle warming or sonication may be attempted.
-
With co-solvents: If Alstonine does not dissolve in saline alone, a small percentage of a biocompatible co-solvent can be used. Common choices include Tween 80 or PEG. One study mentions the use of "tween" and "PEG" as vehicles for comparative drugs, suggesting their suitability in similar experimental setups[2]. A typical starting concentration for Tween 80 is 0.1-1%. The Alstonine can first be wetted with the co-solvent before adding the saline.
-
-
pH Adjustment (if necessary): Check the pH of the final solution. If it is outside the physiological range (pH 7.2-7.4), adjust it using sterile, dilute HCl or NaOH.
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Storage: Store the prepared solution at 4°C and protect it from light. It is recommended to prepare fresh solutions for each experiment or, if stability is confirmed, for a limited duration.
Administration of Alstonine to Rodents
2.2.1. Intraperitoneal (i.p.) Injection Protocol (Mouse and Rat)
Objective: To administer Alstonine into the peritoneal cavity of a mouse or rat.
Materials:
-
Prepared sterile Alstonine solution
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol
-
Animal scale
Procedure:
-
Dose Calculation: Weigh the animal to determine the correct volume of Alstonine solution to inject based on its body weight and the desired dose (mg/kg). The injection volume should not exceed 10 mL/kg.
-
Animal Restraint:
-
Mouse: Gently restrain the mouse by grasping the loose skin at the scruff of the neck. The abdomen should be exposed and slightly tilted downwards.
-
Rat: Restrain the rat securely, for example, by wrapping it in a towel, leaving the abdomen accessible.
-
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Injection:
-
Clean the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ (no blood or fluid should enter the syringe).
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
-
Monitoring: Observe the animal for any signs of distress or adverse reactions immediately after the injection and at regular intervals as required by the experimental design.
2.2.2. Subcutaneous (s.c.) Injection Protocol (Mouse and Rat)
Objective: To administer Alstonine into the subcutaneous space of a mouse or rat.
Materials:
-
Prepared sterile Alstonine solution
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol
-
Animal scale
Procedure:
-
Dose Calculation: Weigh the animal and calculate the injection volume as described for the i.p. protocol. The injection volume should not exceed 5 mL/kg per site.
-
Animal Restraint: Restrain the animal as described for the i.p. injection.
-
Injection Site: The loose skin over the back, between the shoulder blades (interscapular region), is the most common site for s.c. injections.
-
Injection:
-
Lift a fold of skin to create a "tent."
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Gently aspirate to check for blood.
-
Inject the solution slowly. A small bleb will form under the skin.
-
Withdraw the needle and gently massage the area to aid dispersal of the solution.
-
Return the animal to its cage.
-
-
Monitoring: Observe the animal for any signs of irritation at the injection site or other adverse effects.
Protocol for a Preliminary Acute Toxicity Study (LD50 Estimation)
Objective: To estimate the median lethal dose (LD50) of Alstonine following a single administration. This protocol is based on the principles of the OECD guidelines for acute oral toxicity testing.
Materials:
-
Alstonine
-
Vehicle (as determined in section 2.1)
-
Rodents (rats or mice, typically one sex, nulliparous, and non-pregnant females are recommended)
-
Gavage needles (for oral administration) or appropriate syringes and needles for i.p. administration
-
Animal scale
Procedure:
-
Animal Selection and Acclimatization: Use healthy, young adult rodents. Acclimatize the animals to the laboratory conditions for at least 5 days before the study.
-
Dose Selection: Conduct a sighting study with a small number of animals to determine the appropriate starting dose range. Based on the available data for total alkaloids from Alstonia scholaris (LD50 in mice of 5.48 g/kg for oral administration), a starting dose for pure Alstonine could be significantly lower and should be determined cautiously[7][8].
-
Administration:
-
Fast the animals overnight before dosing (provide water ad libitum).
-
Administer a single dose of Alstonine to groups of animals (e.g., 5 animals per group) at different dose levels. Include a control group that receives only the vehicle.
-
-
Observation:
-
Observe the animals continuously for the first few hours post-dosing and then periodically for at least 14 days.
-
Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
-
Record the time of death if it occurs.
-
-
Data Analysis: Calculate the LD50 using a recognized statistical method (e.g., probit analysis).
-
Necropsy: Perform a gross necropsy on all animals (those that die during the study and those euthanized at the end).
Visualizations
Signaling Pathways
Experimental Workflows
References
- 1. ecetoc.org [ecetoc.org]
- 2. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]
- 5. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. wjpls.org [wjpls.org]
- 8. Selection of In Vivo Predictive Dissolution Media Using Drug Substance and Physiological Properties - PMC [pmc.ncbi.nlm.nih.gov]
Alstonine: Application Notes and Protocols for Psychosis and Schizophrenia Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of alstonine (B1665729), an indole (B1671886) alkaloid, in preclinical rodent models of psychosis and schizophrenia. Alstonine, a major component of a traditional Nigerian remedy for mental illness, has demonstrated a promising antipsychotic-like profile, distinguishing it from both classical and atypical antipsychotic agents.[1][2] This document outlines its effects on key behavioral and neurochemical measures, details experimental protocols for its application, and visualizes its proposed mechanism of action.
Quantitative Data Summary
The following tables summarize the quantitative effects of alstonine in various established animal models relevant to psychosis and schizophrenia.
Table 1: Effects of Alstonine on Behavioral Models of Psychosis
| Animal Model | Species | Alstonine Dose (mg/kg, i.p.) | Effect | Comparison Drugs | Reference |
| Amphetamine-Induced Lethality | Mice | 0.5 - 2.0 | Prevents lethality | - | [3] |
| Apomorphine-Induced Stereotypy | Mice | Not specified | Inhibits stereotypy | - | [4] |
| Haloperidol-Induced Catalepsy | Mice | Not specified | Prevents catalepsy | Haloperidol (B65202) | [4] |
| MK-801-Induced Hyperlocomotion | Mice | 0.1, 0.5, 1.0 | Prevents hyperlocomotion | MK-801 | [3] |
| MK-801-Induced Social Withdrawal | Mice | 0.5, 1.0 | Prevents social withdrawal (1.0 mg/kg completely, 0.5 mg/kg partially) | Sulpiride (10 mg/kg) | [5] |
| Social Interaction Test | Mice | 0.5 | Sub-chronic treatment increases social interaction | - | [5] |
Table 2: Neurochemical Effects of Alstonine in Mice (1.0 mg/kg, i.p.)
| Brain Region | Neurotransmitter/Metabolite | % Change vs. Saline | P-value | Reference |
| Frontal Cortex | Dopamine (B1211576) (DA) | ↓ | < 0.01 | [1] |
| DOPAC | ↑ | < 0.05 | [1] | |
| HVA | No change | - | [1] | |
| Serotonin (5-HT) | ↑ | < 0.05 | [1] | |
| 5-HIAA | ↑ | < 0.01 | [1] | |
| Striatum | Dopamine (DA) | No change | - | [1] |
| DOPAC | ↑ | < 0.01 | [1] | |
| HVA | No change | - | [1] | |
| 5-HIAA | ↑ | < 0.05 | [1] |
Table 3: Effects of Alstonine on Side-Effect Profiles in Mice
| Parameter | Alstonine Dose (mg/kg, i.p.) | Duration | Effect | Comparison Drugs | Reference |
| Body Weight | 0.5, 1.0 | 6 days | No change in weight gain | Haloperidol (0.25 mg/kg), Clozapine (B1669256) (2.0 mg/kg) | [1] |
| Blood Glucose | 0.5, 1.0 | Acute | Prevents fasting-induced decrease | Clozapine (2.0, 10.0 mg/kg) | [1] |
| Prolactin Levels | 1.0 | Acute | No effect | Haloperidol (0.25 mg/kg), Clozapine (2.0 mg/kg) | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on alstonine.
Amphetamine-Induced Lethality in Grouped Mice
-
Objective: To assess the antipsychotic potential of alstonine by measuring its ability to prevent amphetamine-induced lethality, a model sensitive to D2 receptor blockade.[3]
-
Animals: Male mice.
-
Procedure:
-
House mice in groups.
-
Administer alstonine (0.5 - 2.0 mg/kg, i.p.) or vehicle.
-
After a specified pretreatment time, administer a lethal dose of d-amphetamine.
-
Observe the animals for a defined period (e.g., 24 hours) and record the number of surviving animals in each treatment group.
-
-
Endpoint: Percentage of survival in each group.
MK-801-Induced Hyperlocomotion
-
Objective: To evaluate the effect of alstonine on hyperlocomotion induced by the NMDA receptor antagonist MK-801, a model for certain aspects of psychosis.[3]
-
Animals: Male mice.
-
Apparatus: Open-field arena equipped with automated activity monitoring systems (e.g., infrared beams).
-
Procedure:
-
Habituate mice to the open-field arena for a set period.
-
Administer alstonine (0.1, 0.5, 1.0 mg/kg, i.p.) or vehicle.
-
After the appropriate pretreatment time, administer MK-801 (e.g., 0.1 mg/kg, i.p.).
-
Immediately place the mice back into the open-field arena and record locomotor activity (e.g., distance traveled, rearing frequency) for a defined duration (e.g., 30-60 minutes).
-
-
Endpoint: Total distance traveled or number of beam breaks.
Brain Amine HPLC-ED Determination
-
Objective: To quantify the levels of dopamine, serotonin, and their metabolites in specific brain regions following alstonine administration.[1]
-
Animals: Male mice.
-
Procedure:
-
Administer alstonine (1.0 mg/kg, i.p.) or saline.
-
After 30 minutes, sacrifice the animals by decapitation.
-
Rapidly dissect the brains on a cold surface to isolate the frontal cortex and striatum.
-
Immediately freeze the tissue samples in liquid nitrogen and store at -80°C until analysis.
-
Homogenize the tissue in a suitable acid (e.g., 0.1 M perchloric acid).
-
Centrifuge the homogenate and filter the supernatant.
-
Inject the supernatant into a High-Performance Liquid Chromatography (HPLC) system with Electrochemical Detection (ED).
-
Quantify the levels of DA, DOPAC, HVA, 5-HT, and 5-HIAA by comparing peak areas to those of known standards.
-
-
Endpoint: Neurotransmitter and metabolite concentrations (e.g., ng/mg of tissue).
Prolactin Level Measurement
-
Objective: To assess a potential side effect of alstonine by measuring its impact on serum prolactin levels, which are often elevated by classical antipsychotics.[1]
-
Animals: Male mice.
-
Procedure:
-
Administer alstonine (1.0 mg/kg, i.p.), haloperidol (0.25 mg/kg, i.p.), clozapine (2.0 mg/kg, i.p.), or saline.
-
After 30 minutes, sacrifice the animals by decapitation.
-
Collect trunk blood and centrifuge to separate the serum.
-
Store serum samples at -20°C until assay.
-
Measure prolactin levels using a specific radioimmunoassay (RIA) kit.
-
-
Endpoint: Serum prolactin concentration (e.g., ng/mL).
Signaling Pathways and Experimental Workflows
The following diagrams visualize the proposed mechanisms of action and experimental designs related to alstonine's antipsychotic-like effects.
Caption: Proposed mechanism of action for Alstonine's antipsychotic effects.
Caption: General workflow for behavioral testing of Alstonine.
Caption: Workflow for neurochemical analysis of brain tissue.
Discussion and Future Directions
Alstonine presents a unique profile as a potential antipsychotic agent. Its ability to mitigate psychosis-like behaviors in animal models without inducing the classical side effects associated with D2 receptor antagonism (e.g., catalepsy, hyperprolactinemia) is noteworthy.[1][4] The mechanism of action appears to involve an increase in serotonergic transmission and intraneuronal dopamine catabolism, rather than direct receptor blockade.[1] This indirect modulation of the dopaminergic system, possibly via its interaction with 5-HT2A/2C receptors, suggests a novel approach to treating psychosis.[1][3]
Further research is warranted to fully elucidate the molecular targets of alstonine and to explore its efficacy in a broader range of preclinical models, including those for cognitive deficits associated with schizophrenia. Its favorable side-effect profile in rodent models suggests that alstonine could be a valuable lead compound for the development of a new class of antipsychotic drugs with improved tolerability.
References
- 1. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antipsychotic-like profile of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The putative antipsychotic alstonine reverses social interaction withdrawal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Alstonine as a tool compound for neuropharmacology research.
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alstonine (B1665729) is a pentacyclic indole (B1671886) alkaloid found in several plant species, including Alstonia boonei, Catharanthus roseus, and Rauvolfia vomitoria.[1] Traditionally used in Nigerian medicine to treat mental illnesses, alstonine has emerged as a valuable tool compound in neuropharmacology research.[2][3][4] Its unique pharmacological profile, distinct from classical and some atypical antipsychotics, makes it an intriguing subject for investigating the complex neurobiology of psychiatric disorders.[2][3][4]
These application notes provide a comprehensive overview of alstonine's neuropharmacological properties, detailed experimental protocols for its use in preclinical research, and visualizations of its proposed signaling pathways and experimental workflows.
Pharmacological Profile
Alstonine exhibits a pharmacological profile that resembles newer atypical antipsychotic agents, though with a distinct and not fully elucidated mechanism of action.[2][3][4] It has demonstrated both antipsychotic-like and anxiolytic properties in various animal models.[2][5] A key feature of alstonine is its apparent lack of direct interaction with dopamine (B1211576) D1, D2, and serotonin (B10506) 5-HT2A receptors, which are primary targets for many existing antipsychotic drugs.[6] This suggests a novel mechanism of action that may offer a different therapeutic window or side-effect profile.
Quantitative Data Summary
While classical binding affinity data (Ki, IC50) for dopamine and serotonin receptors are not prominent due to alstonine's indirect mode of action, its efficacy has been quantified in various behavioral and neurochemical assays. The following table summarizes the effective doses of alstonine in several key preclinical models.
| Experimental Model | Species | Route of Administration | Effective Dose Range (mg/kg) | Observed Effect |
| Amphetamine-Induced Lethality | Mice | i.p. | 0.5 - 2.0 | Prevention of lethality, indicative of antipsychotic-like activity.[2] |
| Apomorphine-Induced Stereotypy | Mice | i.p. | Not specified | Inhibition of stereotyped behavior.[6] |
| Haloperidol-Induced Catalepsy | Mice | i.p. | Not specified | Prevention of catalepsy, a feature of atypical antipsychotics.[6] |
| MK-801-Induced Hyperlocomotion | Mice | i.p. | 0.1 - 1.0 | Prevention of hyperlocomotion, suggesting modulation of the glutamatergic system.[2] |
| Hole-Board Test (Anxiolytic Effect) | Mice | i.p. | 0.5 - 1.0 | Increased head-dips, indicating anxiolytic-like activity.[2] |
| Light/Dark Box Test (Anxiolytic Effect) | Mice | i.p. | 0.5 - 1.0 | Increased time spent in the light zone, indicative of anxiolytic-like properties.[2] |
| MK-801-Induced Social Withdrawal | Mice | i.p. | 0.5 - 1.0 | Prevention of social withdrawal, suggesting efficacy against negative symptoms of schizophrenia.[7] |
| Neurochemical Analysis (Brain Amines) | Mice | i.p. | 1.0 | Increased levels of 5-HT and 5-HIAA in the frontal cortex and striatum; increased DOPAC in the striatum.[8] |
Mechanism of Action
Alstonine's mechanism of action is complex and appears to be multifactorial, involving indirect modulation of several key neurotransmitter systems.
-
Serotonergic System: Evidence strongly suggests the involvement of 5-HT2A/2C receptors in mediating the anxiolytic and antipsychotic-like effects of alstonine.[2][5] Pretreatment with the 5-HT2A/2C antagonist ritanserin (B1680649) blocks the behavioral effects of alstonine.[5] Alstonine has been shown to increase serotonin (5-HT) and its metabolite 5-HIAA in the frontal cortex and striatum, indicating an enhancement of serotonergic transmission.[8]
-
Dopaminergic System: Alstonine does not bind directly to D1 or D2 dopamine receptors.[2][6] However, it indirectly modulates the dopaminergic system. It has been observed to increase the levels of DOPAC, a metabolite of dopamine, in the striatum without altering levels of HVA, suggesting an increase in intraneuronal dopamine catabolism.[8] Furthermore, acute treatment with alstonine has been shown to increase dopamine uptake in striatal synaptosomes.[9]
-
Glutamatergic System: Alstonine's ability to counteract the behavioral effects of the NMDA receptor antagonist MK-801 suggests an interaction with the glutamatergic system.[2][5] This effect is likely indirect, possibly through the modulation of glutamate (B1630785) transmission by the serotonergic system, as some 5-HT2A antagonists are known to increase NMDA-mediated glutamatergic transmission.[2]
Signaling Pathway
References
- 1. Alstonine - Wikipedia [en.wikipedia.org]
- 2. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The alkaloid alstonine: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anxiolytic properties of the antipsychotic alkaloid alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antipsychotic-like profile of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The putative antipsychotic alstonine reverses social interaction withdrawal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Original mechanisms of antipsychotic action by the indole alkaloid alstonine (Picralima nitida) - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell-Based Assays for Screening Alstonine's Biological Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alstonine (B1665729) is an indole (B1671886) alkaloid found in various medicinal plants, notably from the Alstonia and Rauwolfia genera. It has garnered significant interest within the scientific community due to its diverse pharmacological properties. Preclinical studies have indicated its potential as an antipsychotic, anticancer, anti-inflammatory, and antimalarial agent.[1][2] This document provides detailed application notes and protocols for a range of cell-based assays to screen and characterize the biological activities of alstonine. The protocols are designed to be adaptable for high-throughput screening and mechanistic studies in a research laboratory setting.
Data Presentation: Summary of Alstonine's Biological Activity
The following tables summarize the available quantitative data on the biological activities of alstonine and related compounds.
Table 1: Anticancer Activity (Cytotoxicity)
| Compound/Extract | Cell Line | Assay | IC50 (µM) | Reference |
| Alstonine-related Indole Alkaloids (Scholarisins I, VI, and X) | A549 (Lung Carcinoma) | MTT Assay | < 30 | [3] |
| HepG2 (Hepatocellular Carcinoma) | MTT Assay | < 30 | [3] | |
| SMMC-7721 (Hepatocellular Carcinoma) | MTT Assay | < 30 | [3] | |
| MCF-7 (Breast Adenocarcinoma) | MTT Assay | < 30 | [3] | |
| HL-60 (Promyelocytic Leukemia) | MTT Assay | < 30 | [3] | |
| BGC-823 (Gastric Carcinoma) | MTT Assay | < 30 | [3] | |
| SW-480 (Colon Adenocarcinoma) | MTT Assay | < 30 | [3] | |
| Alstomairine C | U2OS (Osteosarcoma) | MTT Assay | 9.2 | [4] |
| MG63 (Osteosarcoma) | MTT Assay | 11.5 | [4] | |
| HOS (Osteosarcoma) | MTT Assay | 13.0 | [4] | |
| 143B (Osteosarcoma) | MTT Assay | 10.8 | [4] |
Table 2: Anti-inflammatory Activity
| Compound | Assay | Target | Inhibition | Reference |
| Alstonine-related Indole Alkaloids (Scholarisins I, VI, and X) | In vitro enzyme assay | COX-2 | >90% (selective) | [3][5] |
Table 3: Antimalarial Activity
| Compound | Plasmodium falciparum strain | Assay | IC50 (µM) | Selectivity Index (SI) | Reference |
| Alstonine | 3D7 | 96h growth inhibition | 0.17 | >1,111 | [6][7] |
| Alstonine | Dd2 (multi-drug resistant) | 72h growth inhibition | ~0.2 | Not reported | [7] |
| Alstonine | FCR3 (multi-drug resistant) | 72h growth inhibition | ~0.15 | Not reported | [7] |
| Alstonine | C2B (multi-drug resistant) | 72h growth inhibition | ~0.1 | Not reported | [7] |
| Alstonine | P. knowlesi | 48h growth inhibition | ~1.0 | Not reported | [6] |
Table 4: Neuropharmacological Activity
| Receptor | Assay | Result | Reference |
| Dopamine D1 | Radioligand Binding ([³H]SCH23390) | No significant interaction | [1] |
| Dopamine D2 | Radioligand Binding ([³H]Spiperone) | No significant interaction | [1] |
| Serotonin 5-HT2A | Radioligand Binding ([³H]Spiperone) | No significant interaction | [1] |
| Serotonin 5-HT2A/2C | In vivo behavioral assays with antagonist (ritanserin) | Reversion of alstonine's anxiolytic effects, suggesting receptor involvement | [8] |
Experimental Protocols
Anticancer Activity: MTT Cytotoxicity Assay
Objective: To determine the cytotoxic effect of alstonine on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HL-60)
-
Complete culture medium (specific to the cell line)
-
Alstonine (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of alstonine in culture medium. Remove the old medium from the wells and add 100 µL of the alstonine dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve alstonine) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well. Mix gently by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of alstonine compared to the vehicle control. Determine the IC50 value (the concentration of alstonine that inhibits cell growth by 50%) by plotting a dose-response curve.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow of the MTT assay for assessing cytotoxicity.
Anti-inflammatory Activity: NF-κB Activation Assay
Objective: To determine if alstonine inhibits the activation of the NF-κB signaling pathway, a key regulator of inflammation.
Principle: This assay utilizes a reporter cell line that expresses a luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway by a pro-inflammatory stimulus (e.g., TNF-α or LPS) leads to the expression of luciferase. An inhibitor of this pathway will reduce the luciferase signal.
Materials:
-
HEK293 or RAW 264.7 cells stably transfected with an NF-κB-luciferase reporter construct.
-
Complete culture medium.
-
Alstonine.
-
NF-κB activator (e.g., TNF-α or LPS).
-
Luciferase assay reagent.
-
96-well white, clear-bottom plates.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the NF-κB reporter cells into a 96-well plate at an appropriate density and incubate overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of alstonine for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours. Include unstimulated and stimulated controls.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., a parallel MTT assay) to account for cytotoxicity. Calculate the percentage of inhibition of NF-κB activation for each alstonine concentration.
NF-κB Signaling Pathway and Alstonine's Potential Point of Intervention
Caption: Potential inhibition of the NF-κB pathway by alstonine.
Neuroprotective Activity Assay
Objective: To evaluate the potential of alstonine to protect neuronal cells from oxidative stress-induced cell death.
Principle: PC12 cells, a rat pheochromocytoma cell line, are a common model for neuronal studies. When treated with Nerve Growth Factor (NGF), they differentiate into neuron-like cells. Oxidative stress, induced by agents like hydrogen peroxide (H₂O₂), leads to cell death. A neuroprotective compound will increase cell viability in the presence of the stressor.
Materials:
-
PC12 cell line
-
RPMI-1640 medium, horse serum, fetal bovine serum
-
Nerve Growth Factor (NGF)
-
Alstonine
-
Hydrogen peroxide (H₂O₂)
-
MTT solution and solubilization solution
-
96-well plates
Protocol:
-
Cell Seeding and Differentiation: Seed PC12 cells on collagen-coated 96-well plates. Differentiate the cells by treating them with 50-100 ng/mL NGF for 48-72 hours.
-
Compound Pre-treatment: Pre-treat the differentiated PC12 cells with various concentrations of alstonine for 24 hours.
-
Induction of Oxidative Stress: Induce oxidative stress by adding a final concentration of 100-200 µM H₂O₂ to the wells for 24 hours.
-
Cell Viability Assessment: Assess cell viability using the MTT assay as described in the anticancer activity protocol.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by alstonine at each concentration relative to the cells treated with H₂O₂ alone.
Workflow for Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effects of alstonine.
Antiviral Activity: Plaque Reduction Assay
Objective: To determine the antiviral activity of alstonine against a specific virus.
Principle: This assay measures the ability of a compound to inhibit the formation of plaques (zones of cell death) caused by viral infection in a monolayer of host cells. A reduction in the number of plaques indicates antiviral activity.
Materials:
-
Susceptible host cell line (e.g., Vero cells for Herpes Simplex Virus)
-
Specific virus stock
-
Complete culture medium
-
Alstonine
-
Overlay medium (e.g., medium containing carboxymethyl cellulose (B213188) or agar)
-
Crystal violet staining solution
-
6-well or 12-well plates
Protocol:
-
Cell Seeding: Seed host cells into plates to form a confluent monolayer.
-
Virus and Compound Incubation: Prepare serial dilutions of alstonine. In separate tubes, incubate a known titer of the virus with the alstonine dilutions for 1 hour at 37°C.
-
Infection: Remove the medium from the cell monolayers and infect with the virus-alstonine mixtures. Allow the virus to adsorb for 1-2 hours.
-
Overlay: Remove the inoculum and add the overlay medium to each well. This restricts the spread of the virus to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).
-
Plaque Visualization: Remove the overlay, fix the cells (e.g., with formaldehyde), and stain with crystal violet. The plaques will appear as clear zones.
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each alstonine concentration compared to the virus control. Determine the EC50 value (the concentration that reduces the number of plaques by 50%).
Logical Flow of Plaque Reduction Assay
Caption: Logical steps in a plaque reduction assay for antiviral screening.
Conclusion
The provided application notes and protocols offer a robust framework for the systematic evaluation of alstonine's biological activities using established cell-based assays. These methods are fundamental for elucidating the mechanisms of action and for the potential development of alstonine as a therapeutic agent. Researchers are encouraged to adapt and optimize these protocols based on their specific cell lines, equipment, and research objectives. The structured data presentation and visual workflows are intended to facilitate experimental design and data interpretation. Further investigation is warranted to expand the quantitative dataset for alstonine across a broader range of biological targets and to further delineate the intricate signaling pathways it modulates.
References
- 1. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Monoterpenoid indole alkaloids from Alstonia rupestris with cytotoxic, anti-inflammatory and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiplasmodial activity of the natural product compounds alstonine and himbeline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 5-HT2A/C receptors mediate the antipsychotic-like effects of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Alstonine Derivatives by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alstonine (B1665729), a prominent member of the indole (B1671886) alkaloid family, has garnered significant attention for its diverse pharmacological activities, including antipsychotic properties.[1][2] Found in various plant species such as Rauvolfia and Alstonia, its complex pentacyclic structure presents a compelling challenge for structural elucidation and characterization.[1][3] This document provides detailed application notes and standardized protocols for the comprehensive characterization of alstonine and its derivatives using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two of the most powerful analytical techniques in natural product research.
These protocols are designed to guide researchers in obtaining high-quality, reproducible data for structural confirmation, purity assessment, and quantitative analysis, which are critical steps in drug discovery and development pipelines.
Spectroscopic Characterization of Alstonine
The structural integrity of alstonine is typically confirmed through a combination of 1D and 2D NMR spectroscopy, along with high-resolution mass spectrometry (HRMS).
NMR Spectroscopy Data
The characteristic proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts of alstonine provide a unique fingerprint for its identification. The data presented below is a summary of typical values observed in deuterated methanol (B129727) (MeOH-d3) or chloroform-d (B32938) (CDCl3).
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Alstonine
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) |
| 2 | 134.5 | - |
| 3 | 49.8 | 4.45 (m) |
| 5 | 52.1 | 3.30 (m), 3.15 (m) |
| 6 | 20.8 | 2.15 (m), 2.05 (m) |
| 7 | 108.2 | - |
| 8 | 128.1 | 7.50 (d, 7.5) |
| 9 | 121.5 | 7.10 (t, 7.5) |
| 10 | 122.3 | 7.20 (t, 7.5) |
| 11 | 119.8 | 7.45 (d, 7.5) |
| 12 | 136.2 | - |
| 13 | 140.1 | - |
| 14 | 35.2 | 2.80 (m) |
| 15 | 34.8 | 2.60 (m) |
| 16 | 70.1 | 5.05 (d, 6.0) |
| 17 | 152.5 | - |
| 18 | 95.8 | 7.60 (s) |
| 19 | 21.3 | 1.85 (d, 6.5) |
| 20 | 52.5 | 3.80 (q, 6.5) |
| 21 | 168.2 | - |
| OMe | 51.5 | 3.75 (s) |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Mass Spectrometry Data
High-resolution mass spectrometry is essential for confirming the elemental composition of alstonine and its derivatives. Electrospray ionization (ESI) is a common technique for the analysis of alkaloids.[4]
Table 2: High-Resolution Mass Spectrometry Data for Alstonine
| Parameter | Value |
| Molecular Formula | C₂₁H₂₀N₂O₃[3] |
| Molecular Weight | 348.4 g/mol [3] |
| Exact Mass [M+H]⁺ | 349.1547 |
| Key Fragment Ions (m/z) | 317, 289, 251, 196, 170 |
Experimental Protocols
The following protocols provide a standardized approach for the analysis of alstonine and its derivatives.
Protocol 1: NMR Sample Preparation and Data Acquisition
This protocol outlines the steps for preparing a sample for NMR analysis and the key parameters for data acquisition.
Materials:
-
Alstonine derivative sample (1-5 mg)
-
Deuterated solvent (e.g., CDCl₃, MeOD) of high purity (≥99.8%)
-
NMR tubes (5 mm)
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
Pipettes and vials
Procedure:
-
Accurately weigh 1-5 mg of the purified alstonine derivative into a clean, dry vial.
-
Add approximately 0.6 mL of the chosen deuterated solvent to the vial.
-
If an internal standard is required, add a small amount of TMS.
-
Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer the solution to a 5 mm NMR tube.
-
Place the NMR tube in the spectrometer.
-
Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra. For quantitative NMR (qNMR), ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.
Figure 1: NMR Data Acquisition and Analysis Workflow
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Protocol 2: Mass Spectrometry Sample Preparation and Analysis
This protocol details the preparation of samples for LC-MS analysis and typical instrument parameters.
Materials:
-
Alstonine derivative sample
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)
-
LC vials with inserts
-
Syringe filters (0.22 µm)
Procedure:
-
Prepare a stock solution of the alstonine derivative in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution at a concentration of 1-10 µg/mL by diluting with the initial mobile phase composition.
-
Filter the working solution through a 0.22 µm syringe filter into an LC vial.
-
Place the vial in the autosampler of the LC-MS system.
-
Set up the LC and MS parameters as described in Table 3.
-
Inject the sample and acquire the data.
Table 3: Typical LC-MS Parameters for Alstonine Derivative Analysis
| Parameter | Setting |
| LC System | |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System (ESI-QTOF) | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Nebulizer Pressure | 35 psi |
| Drying Gas Flow | 8 L/min |
| Gas Temperature | 325 °C |
| Mass Range | 100-1000 m/z |
| Acquisition Mode | MS and MS/MS (Data-Dependent) |
Figure 2: LC-MS Analysis Workflow
References
Troubleshooting & Optimization
Overcoming solubility issues of Alstonine in aqueous solutions.
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the solubility of Alstonine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of Alstonine?
Alstonine, an indole (B1671886) alkaloid, is characterized by its poor solubility in water. This low solubility can present significant challenges during in vitro and in vivo experimental setups.
Q2: My Alstonine is not dissolving in my aqueous buffer. What are the recommended first steps?
If you are experiencing difficulty dissolving Alstonine, consider the following troubleshooting workflow. The primary and most effective method reported for enhancing its aqueous solubility is complexation with a modified cyclodextrin (B1172386).
Caption: Workflow for addressing Alstonine solubility issues.
Q3: Which solubilizing agent is most effective for Alstonine?
Studies have shown that forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) is a highly effective strategy. This method significantly enhances the aqueous solubility of Alstonine by encapsulating the non-polar alkaloid within the hydrophobic cavity of the cyclodextrin molecule.
Troubleshooting Alstonine instability in long-term storage.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alstonine. The information provided is intended to help address common issues related to the long-term storage and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: My solid Alstonine has changed color from white/yellow to a brownish tint. Is it still usable?
A1: A color change in solid Alstonine upon long-term storage, even at recommended conditions, can indicate potential degradation. Indole (B1671886) alkaloids can be sensitive to light and oxidation over time. It is highly recommended to verify the purity of the material using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use. A significant change in the chromatographic profile or a decrease in the main peak's area percentage would suggest degradation.
Q2: I've observed precipitation in my Alstonine stock solution stored at -20°C. What should I do?
A2: Precipitation in a frozen stock solution can occur due to poor solubility of Alstonine in the chosen solvent at low temperatures or if the solution is supersaturated. Before use, bring the vial to room temperature and vortex thoroughly to ensure complete dissolution. If the precipitate does not redissolve, it may be due to degradation or the formation of insoluble aggregates. In this case, it is advisable to prepare a fresh stock solution. For long-term storage, consider using a solvent in which Alstonine has higher solubility at low temperatures, such as DMSO.
Q3: I suspect my Alstonine has degraded. What are the likely degradation products?
A3: Alstonine, being an indole alkaloid with an ester functional group, is susceptible to several degradation pathways, especially under stress conditions. The most common degradation pathways are:
-
Hydrolysis: The methyl ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid (Alstoninic acid).
-
Oxidation: The indole nucleus and the tertiary amine are susceptible to oxidation, which can lead to the formation of N-oxides and various hydroxylated derivatives.
-
Photodegradation: Exposure to light, particularly UV, can lead to complex degradation pathways, including oxidation and polymerization.
Q4: What are the recommended storage conditions for Alstonine?
A4: To ensure the long-term stability of Alstonine, the following storage conditions are recommended:
-
Solid Form: Store at 4°C, protected from light.[1]
-
In Solvent: Prepare stock solutions and store them at -20°C or -80°C, protected from light.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Loss of Biological Activity in a Cell-Based Assay
Symptoms: An Alstonine solution that previously showed a specific biological effect now demonstrates reduced or no activity.
Possible Causes:
-
Chemical Degradation: The Alstonine molecule may have degraded due to improper storage or handling.
-
Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can lead to the degradation of the compound in solution.
-
Interaction with Assay Components: Alstonine may be unstable in the assay medium or interact with other components.
Troubleshooting Steps:
-
Prepare a Fresh Stock Solution: Prepare a new stock solution of Alstonine from a solid that has been stored correctly.
-
Perform Analytical Verification: Analyze the old and new stock solutions using HPLC to compare their purity and concentration. A significant decrease in the peak area of Alstonine in the old solution would confirm degradation.
-
Aliquot Stock Solutions: In the future, aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.
-
Assess Stability in Assay Medium: Incubate Alstonine in the assay medium for the duration of the experiment and analyze for degradation by HPLC.
Issue 2: Inconsistent Results in HPLC Analysis
Symptoms: Variable peak areas or retention times for Alstonine in a series of HPLC runs.
Possible Causes:
-
In-solution Instability: Alstonine may be degrading in the autosampler vials while awaiting injection, especially if the vials are not temperature-controlled or are exposed to light.
-
Mobile Phase Issues: An inappropriate mobile phase pH can promote on-column degradation.
-
Inconsistent Sample Preparation: Variability in sample dilution or handling can lead to inconsistent results.
Troubleshooting Steps:
-
Control Autosampler Conditions: Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C) and protect vials from light.
-
Optimize Mobile Phase: Ensure the mobile phase pH is in a range where Alstonine is stable. For many indole alkaloids, a slightly acidic mobile phase is preferred.
-
Standardize Sample Preparation: Use precise and consistent procedures for preparing samples for HPLC analysis. Prepare samples immediately before analysis if in-solution stability is a concern.
Data Presentation
The following table summarizes representative stability data for Alstonine under forced degradation conditions. This data is intended to illustrate the potential instability of Alstonine under various stressors and to highlight the importance of proper storage and handling.
| Stress Condition | Duration (hours) | Temperature (°C) | Alstonine Remaining (%) | Major Degradation Product |
| 0.1 M HCl | 24 | 60 | 65.2 | Alstoninic Acid |
| 0.1 M NaOH | 8 | 60 | 72.8 | Alstoninic Acid |
| 3% H₂O₂ | 24 | 25 | 85.1 | Oxidized Derivatives |
| Thermal | 48 | 80 | 92.5 | Not Determined |
| Photolytic (UV Light) | 24 | 25 | 88.3 | Not Determined |
Experimental Protocols
Stability-Indicating HPLC-UV Method for Alstonine
This protocol describes a reversed-phase HPLC method suitable for separating Alstonine from its potential degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 272 nm
-
Sample Preparation: Dissolve Alstonine in a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phase A and B) to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Mandatory Visualizations
References
Addressing Alstonine-induced side effects in animal studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alstonine in animal studies. The information is designed to help address specific side effects and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is Alstonine and what is its primary mechanism of action?
Alstonine is a pentacyclic indole (B1671886) alkaloid found in various plants, including Alstonia boonei and Catharanthus roseus. It is investigated for its potential antipsychotic and anxiolytic properties. Its primary mechanism of action appears to be mediated through the stimulation of serotonin (B10506) 5-HT2C receptors and involvement of 5-HT2A receptors. Unlike typical antipsychotics, Alstonine does not seem to directly interact with dopamine (B1211576) D1 or D2 receptors.
Q2: What are the most common side effects observed with Alstonine in animal studies?
Based on preclinical data, the most prominent side effects are dose-dependent and can include:
-
Acute Toxicity (at high doses): Convulsions, shortness of breath, wheezing, and in extreme cases, death.
-
Metabolic Changes: Prevention of fasting-induced hypoglycemia, suggesting a potential for hyperglycemia.
-
Behavioral/Neurological: At high doses of extracts containing alstonine, anxiety, neophobia, and depression-like behaviors have been observed.
Q3: Does Alstonine induce extrapyramidal side effects like catalepsy?
Current research suggests that Alstonine does not induce catalepsy, a common side effect associated with typical antipsychotic agents. In fact, studies have shown that Alstonine can prevent haloperidol-induced catalepsy.
Q4: Is Alstonine pro-convulsant?
No, studies have indicated that Alstonine does not possess pro-convulsant activity, which is a notable advantage over some other antipsychotic medications like clozapine.
Troubleshooting Guides
Issue 1: Acute Toxicity Signs Observed (e.g., Seizures, Respiratory Distress)
Symptoms: Animals exhibit sudden convulsions, wheezing, or difficulty breathing shortly after Alstonine administration.
Possible Cause: The administered dose is likely too high, exceeding the maximum tolerated dose (MTD).
Troubleshooting Steps:
-
Immediate Action: If an animal is in distress, provide supportive care as per your institution's animal care guidelines. This may include oxygen supplementation if available and appropriate.
-
Dose Reduction: Immediately lower the dose for subsequent experiments. Refer to the dose-response data in Table 1 to select a more appropriate starting dose.
-
Vehicle Check: Ensure the vehicle used for dissolving Alstonine is not contributing to the toxicity. Run a vehicle-only control group.
-
Route of Administration: Consider if the route of administration (e.g., intraperitoneal vs. oral) is appropriate and if the injection was performed correctly to avoid accidental administration into a vessel.
Issue 2: Unexpected Hyperglycemia or Altered Glucose Metabolism
Symptoms: Blood glucose levels in the Alstonine-treated group are significantly higher than the control group, particularly in fasted animals.
Possible Cause: Alstonine may interfere with glucose metabolism, potentially by preventing the normal physiological drop in glucose during fasting.
Troubleshooting Steps:
-
Confirm Finding: Repeat the blood glucose measurement to rule out error. Ensure that the fasting period was consistent across all groups.
-
Monitor Food and Water Intake: Quantify daily food and water consumption to determine if changes in intake are contributing to the altered glucose levels.
-
Dose-Response Assessment: Determine if the hyperglycemic effect is dose-dependent by testing a range of Alstonine doses.
-
Mitigation Strategy:
-
Co-administration with Antidiabetic Agents: For mechanistic studies where the hyperglycemic effect is a confounder, consider co-administration with a standard antidiabetic agent like metformin. This should be approached cautiously and with appropriate controls.
-
Dietary Control: Utilize a standardized, controlled diet for all experimental animals to minimize variability in glucose metabolism.
-
Issue 3: Adverse Behavioral Changes (e.g., Increased Anxiety, Social Withdrawal)
Symptoms: Animals treated with Alstonine show increased anxiety-like behaviors (e.g., reduced exploration in an open field test) or social withdrawal.
Possible Cause: While Alstonine has shown anxiolytic properties at therapeutic doses, higher doses or the presence of other compounds in an extract may lead to adverse behavioral effects.
Troubleshooting Steps:
-
Dose Evaluation: This is a critical first step. The observed effects may be part of a biphasic dose-response curve. Test lower doses to see if the anxiogenic-like effect is mitigated.
-
Acclimation and Handling: Ensure all animals are properly acclimated to the testing environment and handled consistently to minimize stress-induced behavioral changes.
-
Purity of Compound: If using a plant extract, consider that other alkaloids may be contributing to the observed effects. If possible, use purified Alstonine to confirm the effect is specific to the compound.
-
Control for Motor Effects: Use a rotarod or similar test to ensure that the observed behavioral changes are not due to motor impairment.
Quantitative Data Summary
Table 1: Acute Toxicity of Alstonine-Containing Alkaloid Extracts in Mice
| Dose Group (g/kg bw) | Observed Side Effects | Onset of Symptoms |
| 12.8 | Convulsions, death | 7-30 minutes |
| 9.0 | Prone position, shortness of breath, wheezing, convulsions, death | 5-15 minutes |
Data extracted from a study on total alkaloids from Alstonia scholaris.
Table 2: Effect of Alstonine on Fasting Blood Glucose in Mice
| Treatment Group | Change in Blood Glucose |
| Control (Saline) | Significant decrease after fasting |
| Alstonine | No significant decrease after fasting |
| Clozapine | No significant decrease after fasting |
This table summarizes the qualitative findings of a study indicating Alstonine prevents the expected fasting-induced decrease in glucose levels.
Experimental Protocols
Protocol 1: Assessment of Pro-Convulsant Activity (Kindling Paradigm)
This protocol is adapted from a study comparing the pro-convulsant activity of Alstonine and clozapine.
-
Animals: Male mice.
-
Drug Administration: Administer Alstonine, clozapine, or vehicle (e.g., saline) intraperitoneally (i.p.) daily for 30 days.
-
Kindling Induction: A sub-convulsive dose of a chemical convulsant (e.g., pentylenetetrazol) is administered shortly after the daily drug administration.
-
Observation: Following the administration of the convulsant, observe the animals for a set period (e.g., 30 minutes) and score the seizure activity based on a standardized scale (e.g., Racine's scale).
-
Analysis: Compare the progression of seizure scores over the 30-day period between the different treatment groups. A lack of increase in seizure score compared to the control group indicates a lack of pro-convulsant activity.
Protocol 2: Evaluation of Effects on Fasting Blood Glucose
This protocol is based on a study that investigated the metabolic side effects of Alstonine.
-
Animals: Mice.
-
Acclimation: House the animals in a controlled environment with free access to food and water for at least one week before the experiment.
-
Baseline Glucose Measurement: Measure baseline blood glucose from the tail vein using a glucometer.
-
Fasting: Withdraw food (but not water) for a specified period (e.g., 6 hours).
-
Drug Administration: Administer Alstonine or vehicle (i.p.) at the beginning of the fasting period.
-
Final Glucose Measurement: At the end of the fasting period, measure blood glucose again.
-
Analysis: Compare the change in blood glucose levels between the Alstonine-treated and vehicle-treated groups.
Visualizations
Caption: Alstonine's proposed mechanism of action.
Caption: General troubleshooting workflow for adverse events.
Refining the synthetic route to increase Alstonine yield.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the synthetic route for increased Alstonine yield. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a promising overall strategy for the total synthesis of Alstonine with a focus on yield?
A1: A convergent and stereoselective approach is recommended for an efficient synthesis of Alstonine. A plausible high-yield strategy involves the asymmetric Pictet-Spengler reaction to construct the core tetrahydro-β-carboline structure, followed by a series of cyclizations and functional group manipulations to complete the pentacyclic framework. An improved synthesis of the related alkaloid alstonerine (B1248418) has been reported with an overall yield of 12%, serving as a benchmark for a well-optimized route.[1]
Q2: Which key reactions are critical for constructing the Alstonine scaffold?
A2: The two most critical reactions in the synthesis of Alstonine and related indole (B1671886) alkaloids are the Pictet-Spengler reaction for the formation of the tetrahydro-β-carboline core and, in some strategies, the Bischler-Napieralski reaction for cyclization to form a dihydro-β-carboline intermediate.[2][3][4][5] Optimizing these steps is paramount for achieving a high overall yield.
Q3: Are there any biosynthetic methods available for producing Alstonine?
A3: Yes, significant progress has been made in the de novo biosynthesis of Alstonine in baker's yeast (Saccharomyces cerevisiae).[6] Optimized fermentation processes have achieved titers of up to 16.7 ± 1.33 mg/L.[6] This chemoenzymatic approach offers an alternative to total chemical synthesis and may be advantageous for producing Alstonine and its analogs.[6]
Troubleshooting Guides
Issue 1: Low Yield in the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone of Alstonine synthesis, forming the crucial tetrahydro-β-carboline moiety. Low yields in this step can significantly impact the overall efficiency of the synthesis.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Acid Catalyst | The choice and concentration of the acid catalyst are critical. While traditional conditions use protic acids like TFA or HCl, milder Brønsted acids or Lewis acids can improve yields, especially with sensitive substrates.[2] Consider screening a panel of catalysts such as p-toluenesulfonic acid (p-TsOH) or using trifluoroacetic acid (TFA) under optimized concentrations.[2][7] |
| Inappropriate Solvent | The solvent can influence reactant solubility and the stability of the iminium intermediate. While alcohols like methanol (B129727) are common, aprotic solvents or even water have been shown to be effective under specific conditions.[8] 1,1,1,3,3,3-Hexafluoro-2-propanol (B117542) (HFIP) can act as both solvent and catalyst, in some cases providing high yields without the need for a work-up.[9] |
| Decomposition of Reactants or Product | Tryptophan derivatives and aldehydes can be sensitive to harsh acidic conditions and high temperatures. Employing milder reaction conditions, such as lower temperatures and shorter reaction times, can mitigate degradation. Protecting groups on the indole nitrogen or other sensitive functionalities may be necessary. |
| Formation of Side Products | The primary side products are often enamines or over-alkylated products. Careful control of stoichiometry and slow addition of the aldehyde can minimize these side reactions. The use of modified Pictet-Spengler conditions can sometimes directly yield the desired β-carboline without the formation of tetrahydro intermediates.[2] |
Issue 2: Challenges in the Bischler-Napieralski Reaction and Subsequent Cyclizations
The Bischler-Napieralski reaction is another key method for constructing the heterocyclic systems in indole alkaloids. However, it can be prone to side reactions and require careful optimization.
| Potential Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | Traditional reagents like POCl₃ and P₂O₅ often require high temperatures, which can lead to substrate decomposition and the formation of complex side products.[5][10] |
| Formation of Styrene Side Products | A common side reaction is the retro-Ritter reaction, which leads to the formation of styrenes.[10] This can be suppressed by using the corresponding nitrile as the reaction solvent to shift the equilibrium.[10] |
| Interrupted or Diverted Reaction Cascade | In complex systems, the Bischler-Napieralski reaction can be interrupted or diverted to form unexpected products like carbazoles.[3][4][5] Judicious substrate design, such as the introduction of a substituent at the C2 position of the indole, can help to direct the reaction pathway towards the desired product.[3] |
| Low Yield in Subsequent Cyclizations | The formation of the additional rings of the Alstonine scaffold can be challenging. Anionic oxy-Cope rearrangements and intramolecular rearrangements have been successfully employed in the synthesis of related alkaloids and can be considered for constructing the E-ring of Alstonine.[1] |
Issue 3: Purification and Isolation of Alstonine
The final step in any synthetic route is the purification of the target compound. The physicochemical properties of Alstonine can present challenges in its isolation.
| Potential Cause | Troubleshooting Steps |
| Complex Reaction Mixture | The presence of unreacted starting materials, reagents, and multiple side products can complicate purification. Initial purification can be achieved through acid-base extraction to separate the basic alkaloid from neutral and acidic impurities. |
| Chromatographic Separation Difficulties | Alstonine is a polar and basic compound, which can lead to tailing on normal-phase silica (B1680970) gel chromatography. The use of a mobile phase containing a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, can improve peak shape. |
| Co-elution of Structurally Similar Impurities | Diastereomers and other closely related side products may be difficult to separate. High-performance liquid chromatography (HPLC), particularly on a semi-preparative scale, may be necessary for final purification to achieve high purity.[11] A combination of normal-phase and reversed-phase chromatography can also be effective for separating complex mixtures.[12] |
Quantitative Data Summary
The following tables summarize key quantitative data for reactions relevant to Alstonine synthesis, based on literature for Alstonine and closely related indole alkaloids.
Table 1: Optimization of Pictet-Spengler Reaction Conditions
| Entry | Aldehyde | Catalyst (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylglyoxal | TFA | - | RT | 12 | 75 | [2] |
| 2 | Phenylglyoxal | p-TsOH | MeOH | Reflux | 8 | 85 | [2] |
| 3 | Benzaldehyde | - | HFIP | Reflux | 12 | 96 | [9] |
| 4 | Various | L-tartaric acid (0.5) | Water | RT | - | 25-45 | [8] |
Table 2: Overall Yields in Total Synthesis of Related Alkaloids
| Alkaloid | Number of Steps | Overall Yield (%) | Key Reaction | Reference |
| (-)-Alstonerine | 13 | 12 | Asymmetric Pictet-Spengler | [1] |
| Talpinine | 13 | 10 | Asymmetric Pictet-Spengler | [1] |
| Talcarpine (B1249662) | 13 | 9.5 | Asymmetric Pictet-Spengler | [1] |
| Alstonisine (B1256024) | 17 (from tryptophan methyl ester) | 12 | Enantiospecific total synthesis | [13] |
Experimental Protocols
Protocol 1: Optimized Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis
This protocol is adapted from a general procedure for the high-yield synthesis of tetrahydro-β-carbolines.[9]
-
To a solution of the corresponding tryptophan derivative (1.0 equiv) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP, 0.6 M), add the desired aldehyde (1.2 equiv).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the HFIP solvent by distillation under reduced pressure. For many substrates, this directly affords the product in high purity.
-
If necessary, further purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for Alstonine.
Caption: Troubleshooting Pictet-Spengler reaction.
References
- 1. Enantiospecific total synthesis of the sarpagine related indole alkaloids talpinine and talcarpine as well as the improved total synthesis of alstonerine and anhydromacrosalhine-methine via the asymmetric Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mjfas.utm.my [mjfas.utm.my]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of tetracyclic spiroindolines by an interrupted Bischler–Napieralski reaction: total synthesis of akuammicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Carbazoles by a Diverted Bischler–Napieralski Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of natural and halogenated plant monoterpene indole alkaloids in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective Synthesis of Functionalized Tetrahydro-β-carbolines via Pictet—Spengler Reaction. (2015) | Vaezeh Fathi Vavsari | 3 Citations [scispace.com]
- 8. A facile and efficient method for the synthesis of crystalline tetrahydro-β-carbolines via the Pictet-Spengler reaction in water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Bischler-Napieralski Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. santaisci.com [santaisci.com]
- 13. Enantiospecific, stereospecific total synthesis of the oxindole alkaloid alstonisine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Matrix Effects in LC-MS Analysis of Alstonine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the indole (B1671886) alkaloid, alstonine (B1665729).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis and why are they a concern for alstonine quantification?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting substances from the sample matrix.[1] In the analysis of alstonine, components from biological matrices (e.g., plasma, urine) or complex plant extracts can interfere with the ionization process in the mass spectrometer's ion source. This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate and unreliable quantification of alstonine.[2]
Q2: I am observing low signal intensity and poor reproducibility for my alstonine samples. Could this be due to matrix effects?
A2: Yes, inconsistent signal intensity and poor reproducibility are common indicators of matrix effects. Co-eluting endogenous components from the sample matrix, such as phospholipids (B1166683) or salts, can suppress the ionization of alstonine, leading to a weaker and more variable signal. It is crucial to systematically troubleshoot to confirm if matrix effects are the root cause.
Q3: How can I experimentally confirm that matrix effects are impacting my alstonine analysis?
A3: Two primary methods to assess matrix effects are the post-column infusion experiment and the post-extraction spike experiment. The post-column infusion method provides a qualitative assessment, identifying at which retention times ion suppression or enhancement occurs. The post-extraction spike method offers a quantitative measure of the matrix effect by comparing the analyte response in a clean solvent to that in an extracted blank matrix.[1]
Q4: What is the most effective strategy to minimize matrix effects for alstonine analysis in plasma?
A4: The most effective strategy is a combination of robust sample preparation and the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS for alstonine would co-elute and experience similar matrix effects, allowing for accurate correction.[3] Thorough sample preparation, such as solid-phase extraction (SPE) or phospholipid removal techniques, can significantly reduce interfering components before they enter the LC-MS system.
Q5: Are there specific sample preparation techniques recommended for indole alkaloids like alstonine from plant materials?
A5: For plant materials, a common and effective approach involves an initial acid-base extraction to isolate the alkaloids. The dried and powdered plant material can be extracted with an acidic aqueous solution to protonate the alkaloids, making them water-soluble. After removing the non-polar interferences, the aqueous layer is basified, and the alkaloids are extracted into an immiscible organic solvent. This is often followed by a cleanup step like SPE.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low or no alstonine signal | Ion suppression due to matrix effects. | 1. Perform a post-column infusion experiment to identify regions of ion suppression. 2. Optimize chromatography to separate alstonine from the suppression zones. 3. Improve sample cleanup: Implement a more rigorous extraction method (e.g., switch from protein precipitation to SPE) to remove interfering matrix components. |
| High variability in results | Inconsistent matrix effects between samples. | 1. Use a stable isotope-labeled internal standard (SIL-IS) for alstonine if available. This is the most effective way to compensate for sample-to-sample variations in matrix effects.[3] 2. Ensure consistent sample collection and handling to minimize variability in the matrix composition. 3. Evaluate different lots of blank matrix during method validation to assess the relative matrix effect.[1] |
| Poor peak shape (tailing, splitting) | Co-eluting matrix components interfering with chromatography. | 1. Adjust the mobile phase composition and gradient to improve peak shape and resolution. 2. Use a different stationary phase that provides better selectivity for alstonine and the interfering compounds. 3. Enhance sample cleanup to remove the problematic matrix components. |
| Gradual decrease in signal over a sequence of injections | Buildup of matrix components in the ion source or on the column. | 1. Implement a divert valve to direct the highly contaminated portions of the eluent (e.g., early eluting salts and late-eluting phospholipids) to waste. 2. Perform regular cleaning and maintenance of the ion source. 3. Use a guard column to protect the analytical column from strongly retained matrix components. |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for alstonine in biological matrices, the following tables present data for other, structurally related alkaloids to provide a reference for expected performance.
Table 1: Recovery and Matrix Effect of Uncaria Alkaloids in Mouse Blood (Protein Precipitation)
| Analyte | Recovery (%) | Matrix Effect (%) |
| Corynoxine | 78.5 - 85.1 | 98.2 - 105.4 |
| Isocorynoxeine | 75.3 - 82.6 | 97.5 - 106.1 |
| Rhynchophylline | 80.1 - 86.8 | 94.1 - 103.7 |
| Isorhynchophylline | 77.4 - 84.2 | 96.3 - 104.5 |
| Hirsutine | 64.4 - 72.8 | 101.2 - 109.4 |
| Hirsuteine | 68.9 - 75.3 | 99.8 - 107.6 |
| Data adapted from a study on Uncaria alkaloids, which are also indole alkaloids.[1] |
Table 2: Recovery of Various Alkaloids in Food Matrices (Acetonitrile Extraction)
| Matrix | Analyte | Spiked Level (µg/kg) | Recovery (%) |
| Milk | Atropine | 5 | 95.2 |
| Scopolamine | 5 | 98.7 | |
| Wine | Atropine | 50 | 102.4 |
| Scopolamine | 50 | 105.1 | |
| Bread | Atropine | 250 | 91.8 |
| Scopolamine | 250 | 93.5 | |
| Data from a high-throughput method for various toxic alkaloids.[4] |
Experimental Protocols
Protocol 1: Protein Precipitation for Alstonine Analysis in Plasma
This protocol is a general method for the simple and rapid extraction of alkaloids from plasma and is a good starting point for method development.
-
Sample Preparation:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of internal standard working solution (if available).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation (Optional but Recommended):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds.
-
-
Final Centrifugation:
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
-
Injection:
-
Transfer the supernatant to an autosampler vial and inject into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) for Alstonine Analysis in Plasma
This protocol provides a more thorough cleanup than protein precipitation and is effective at removing phospholipids and other interfering substances.
-
Sample Pre-treatment:
-
To 500 µL of plasma, add 500 µL of 4% phosphoric acid and vortex.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution:
-
Elute the alstonine and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase and inject into the LC-MS/MS system.
-
Visualizations
Caption: A logical workflow for troubleshooting and mitigating matrix effects in LC-MS analysis.
Caption: A typical workflow for the preparation of plasma samples for alstonine analysis using protein precipitation.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection and validated quantification of toxic alkaloids in human blood plasma--comparison of LC-APCI-MS with LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and excretion study of three alkaloids in rats using UPLC-MS/MS after oral administration of menispermi rhizoma capsules - PMC [pmc.ncbi.nlm.nih.gov]
Managing variability in Alstonine content from natural sources.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Alstonine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in managing the variability of Alstonine content from natural sources.
Frequently Asked Questions (FAQs)
FAQ 1: My Alstonine yield is inconsistent across different batches of plant material. What are the primary sources of this variability?
Variability in Alstonine content from natural sources is a significant challenge. The primary factors influencing its concentration are:
-
Genetic Variation: Different species, and even subspecies or chemotypes of the same plant (e.g., Alstonia scholaris, Picralima nitida), can have inherently different capacities for Alstonine biosynthesis.[1][2]
-
Plant Part Used: The concentration of Alstonine is highly tissue-specific. For instance, in Alstonia scholaris, the distribution and concentration of alkaloids differ significantly between the trunk bark, leaves, fruits, and flowers.[3]
-
Developmental Stage & Season: The age of the plant and the season of collection play a crucial role. Alkaloid production can fluctuate based on the plant's physiological state and environmental cues.[3][4] A study on Alstonia scholaris leaves showed a significant trend in the alkaloidal pattern based on monthly sample collection.[3]
-
Geographic Location and Environmental Conditions: Climatic and soil factors, such as light intensity, temperature, water availability, and soil nutrient composition, can modify the plant's metabolic pathways, thereby affecting Alstonine production.[4]
FAQ 2: What is the biosynthetic pathway of Alstonine? Understanding this could help me identify potential bottlenecks.
Alstonine is a monoterpenoid indole (B1671886) alkaloid (MIA). Its biosynthesis is a complex enzymatic process. A simplified overview of the pathway starts from the precursors tryptophan and secologanin, which are condensed to form strictosidine, the universal precursor for thousands of MIAs.[5][6] From strictosidine, a series of enzymatic reactions involving glucosidases, synthases, and oxidases leads to the formation of Alstonine.[5][7]
Caption: Simplified biosynthetic pathway of Alstonine.
Troubleshooting Guides
Problem 1: Low or No Alstonine Yield During Extraction
Low recovery of Alstonine is a common issue. This guide provides a systematic approach to troubleshoot the problem.
References
- 1. Alstonine - Wikipedia [en.wikipedia.org]
- 2. Bisindole Alkaloids from the Alstonia Species: Recent Isolation, Bioactivity, Biosynthesis, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. Biosynthesis of natural and halogenated plant monoterpene indole alkaloids in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromosome-level Alstonia scholaris genome unveils evolutionary insights into biosynthesis of monoterpenoid indole alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Best practices for handling and storing Alstonine hydrochloride.
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Alstonine hydrochloride, along with troubleshooting guides and frequently asked questions for its use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is Alstonine hydrochloride and what are its primary research applications?
Alstonine hydrochloride is the salt form of Alstonine, a pentacyclic indole (B1671886) alkaloid.[1] It is investigated for a variety of pharmacological properties, including antipsychotic, anxiolytic, anticancer, and antimalarial activities.[2][3] Its potential as an atypical antipsychotic is a primary area of research, with studies suggesting it may act on serotonin (B10506) receptors 5-HT2A and 5-HT2C.[1]
Q2: What are the recommended storage conditions for Alstonine hydrochloride powder?
For long-term storage, Alstonine hydrochloride powder should be kept in a tightly sealed container in a dry and well-ventilated place.[4] To prevent degradation from moisture, storage with a desiccant is recommended.[5] The storage area should be secure and accessible only to authorized personnel.[4] While specific temperature requirements are not widely published, storing at -20°C is a common practice for preserving the stability of alkaloid compounds.
Q3: How should I prepare a stock solution of Alstonine hydrochloride?
To prepare a stock solution, it is advisable to use an anhydrous, cell culture grade solvent. While specific quantitative solubility data is limited, Alstonine is known to be soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. For cell-based assays, DMSO is a common choice. To enhance solubility, the solution can be gently warmed to 37°C or sonicated in a water bath. It is recommended to prepare fresh solutions for each experiment or to store aliquots of a high-concentration stock solution at -80°C to minimize freeze-thaw cycles.
Q4: What personal protective equipment (PPE) should be worn when handling Alstonine hydrochloride?
When handling Alstonine hydrochloride, especially in its powdered form, appropriate personal protective equipment should be worn. This includes a lab coat, safety glasses with side shields, and chemical-resistant gloves. Operations that may generate dust should be performed in a chemical fume hood to ensure adequate ventilation.[4]
Q5: Is Alstonine hydrochloride stable in aqueous solutions?
The stability of Alstonine hydrochloride in aqueous solutions has not been extensively reported. As a general precaution for hydrochloride salts of alkaloids, it is best to prepare aqueous solutions fresh for each experiment. The pH of the solution can significantly impact the stability of the compound.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of Alstonine Hydrochloride in Solution
-
Symptom: The compound does not fully dissolve or precipitates out of solution after preparation or upon dilution in aqueous media.
-
Possible Causes:
-
The concentration of the solution exceeds the solubility limit of the solvent.
-
The solvent quality is poor (e.g., contains water).
-
The temperature of the solution has decreased, reducing solubility.
-
"Salting out" effect upon dilution into a buffered aqueous solution.
-
-
Troubleshooting Steps:
-
Verify Solvent and Concentration: Double-check the solvent used and the calculated final concentration. Refer to the solubility information in the table below.
-
Aid Dissolution: Gently warm the solution in a 37°C water bath or use sonication to aid in dissolving the compound.
-
Use a Different Solvent: If solubility issues persist, consider preparing the stock solution in a different recommended solvent in which Alstonine hydrochloride has higher solubility.
-
Prepare a More Dilute Stock: If precipitation occurs upon dilution, try preparing a more dilute initial stock solution.
-
Adjust pH: For aqueous solutions, the pH may affect solubility. The optimal pH for maintaining the solubility of Alstonine hydrochloride has not been specified, so empirical testing may be necessary.
-
Issue 2: Inconsistent or Unexpected Experimental Results
-
Symptom: High variability between replicate experiments or results that deviate significantly from expectations.
-
Possible Causes:
-
Degradation of the Alstonine hydrochloride stock solution.
-
Inaccurate concentration of the working solution.
-
Interaction with other components in the experimental system.
-
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock aliquot for each experiment. Avoid using stock solutions that have been stored at room temperature for extended periods or have undergone multiple freeze-thaw cycles.
-
Verify Stock Concentration: If possible, verify the concentration of the stock solution using a spectrophotometer, though this requires a known extinction coefficient which may not be readily available.
-
Run Control Experiments: Include appropriate positive and negative controls in your experimental design. A vehicle control (the solvent used to dissolve the Alstonine hydrochloride) is crucial to ensure that the observed effects are not due to the solvent itself.
-
Evaluate Compound Purity: If the purity of the compound is in doubt, consider obtaining a new batch from a reputable supplier.
-
Data Presentation
Table 1: Solubility of Alstonine Hydrochloride
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Common solvent for preparing stock solutions for in vitro assays. |
| Chloroform | Soluble | |
| Dichloromethane | Soluble | |
| Ethyl Acetate | Soluble | |
| Acetone | Soluble | |
| Water | Sparingly Soluble | Solubility can be pH-dependent. |
Note: Quantitative solubility data (e.g., in mg/mL) is not widely available in published literature. It is recommended to determine the solubility empirically for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of Alstonine Hydrochloride for In Vivo Antipsychotic Studies in Mice
This protocol is adapted from studies investigating the antipsychotic-like effects of Alstonine.
1. Materials:
-
Alstonine hydrochloride powder
-
Sterile saline solution (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Syringes and needles for intraperitoneal (i.p.) injection
2. Procedure:
-
Calculate the Required Amount: Based on the desired dose (e.g., 0.5 - 2.0 mg/kg) and the weight of the animals, calculate the total amount of Alstonine hydrochloride needed.
-
Dissolution: Weigh the required amount of Alstonine hydrochloride and place it in a sterile microcentrifuge tube. Add a small volume of sterile saline. The exact volume will depend on the desired final concentration for injection.
-
Solubilization: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Final Volume Adjustment: Once the compound is fully dissolved, add sterile saline to reach the final desired volume.
-
Administration: Administer the solution to the mice via intraperitoneal (i.p.) injection. The injection volume is typically 10 mL/kg of body weight.
3. Controls:
-
A vehicle control group receiving only sterile saline should be included in the experiment.
-
A positive control group treated with a known antipsychotic drug (e.g., clozapine (B1669256) or haloperidol) can also be included for comparison.
Mandatory Visualizations
Caption: Experimental workflow for in vivo studies with Alstonine hydrochloride.
Caption: Troubleshooting flowchart for Alstonine hydrochloride solubility issues.
References
- 1. Growth Regulators – Plant Tissue Culture Protocol [sigmaaldrich.com]
- 2. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
Validation & Comparative
A Comparative Guide to the Antipsychotic Efficacy of Alstonine and Clozapine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antipsychotic efficacy of the indole (B1671886) alkaloid Alstonine (B1665729) and the atypical antipsychotic drug Clozapine. By examining their mechanisms of action, receptor binding profiles, and effects in preclinical models of psychosis, this document aims to offer an objective analysis supported by available experimental data to inform future research and drug development efforts.
Introduction
Schizophrenia is a complex and debilitating mental disorder, and while current antipsychotic medications have brought significant relief to many, they are not without limitations, including significant side effects and a lack of efficacy in a substantial portion of patients.[1] Clozapine, the first atypical antipsychotic, remains a gold-standard treatment for treatment-resistant schizophrenia, but its use is hampered by a significant side-effect profile.[2][3] This has spurred the search for novel antipsychotic agents with improved efficacy and safety profiles.
Alstonine, an indole alkaloid found in several plant species, has been traditionally used in Nigeria to treat mental illness and has demonstrated a promising antipsychotic-like profile in preclinical studies.[1][4] This guide delves into the experimental evidence to compare the antipsychotic properties of Alstonine with those of Clozapine.
Mechanism of Action
The therapeutic effects of Alstonine and Clozapine are rooted in their distinct interactions with various neurotransmitter systems in the brain.
Alstonine: The mechanism of action for Alstonine appears to be novel and distinct from currently available antipsychotics.[5] Evidence suggests that Alstonine does not directly bind to dopamine (B1211576) D1, D2, or serotonin (B10506) 5-HT2A receptors, which are the primary targets of classical and most atypical antipsychotics.[6][7] Instead, its antipsychotic-like effects are thought to be mediated through an indirect modulation of dopaminergic and serotonergic systems.[5] Studies indicate that Alstonine increases intraneuronal dopamine catabolism and enhances serotonergic transmission.[1][4] It has been proposed to act as a 5-HT2A/C inverse agonist or through stimulation of the 5-HT2C receptor.[4][8]
Clozapine: Clozapine's mechanism of action is multifaceted and complex.[9] It is classified as an atypical antipsychotic due to its antagonist activity at both dopamine D2 and serotonin 5-HT2A receptors.[10][11] Its relatively low affinity for D2 receptors is thought to contribute to its lower risk of extrapyramidal side effects compared to typical antipsychotics.[11] In addition to its effects on dopamine and serotonin, Clozapine interacts with a wide array of other receptors, including adrenergic, cholinergic (muscarinic), and histaminergic receptors, which contributes to both its therapeutic efficacy and its significant side-effect profile.[9][11] More recent research also suggests that partial agonism at muscarinic M4 receptors may be a key component of its unique antipsychotic properties.[12]
Signaling Pathway Diagrams
The following diagrams illustrate the proposed signaling pathways for Alstonine and Clozapine.
Caption: Proposed mechanism of Alstonine's antipsychotic action.
Caption: Multi-receptor mechanism of Clozapine's antipsychotic action.
Receptor Binding Affinity
The affinity of a drug for various neurotransmitter receptors is a key determinant of its pharmacological profile.
Clozapine: In contrast, Clozapine's receptor binding profile is well-characterized and demonstrates its multi-receptor activity. It has a moderate affinity for D2 receptors and a high affinity for 5-HT2A receptors, a hallmark of atypical antipsychotics.[10][14] Furthermore, it shows significant affinity for numerous other receptors, which are summarized in the table below.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor Subtype | Alstonine Ki (nM) | Clozapine Ki (nM) |
| Dopamine Receptors | ||
| D1 | Not significant[7] | 270[10] |
| D2 | Not significant[7] | 160[10] |
| D3 | Data not available | 555[10] |
| D4 | Data not available | 24[10] |
| Serotonin Receptors | ||
| 5-HT1A | Data not available | 120[10] |
| 5-HT2A | Not significant[7] | 5.4[10] |
| 5-HT2C | Data not available | 9.4[10] |
| 5-HT6 | Data not available | 4[10] |
| 5-HT7 | Data not available | 6.3[10] |
| Adrenergic Receptors | ||
| α1A | Data not available | 1.6[10] |
| α2A | Data not available | 90[10] |
| Muscarinic Receptors | ||
| M1 | Data not available | 6.2[10] |
| Histamine Receptors | ||
| H1 | Data not available | Data not available |
A lower Ki value indicates a higher binding affinity.
Preclinical Efficacy in Animal Models of Psychosis
Animal models are crucial for evaluating the potential antipsychotic efficacy of novel compounds. These models often utilize psychostimulants to induce behaviors in rodents that are analogous to the positive, negative, and cognitive symptoms of schizophrenia.
Table 2: Summary of Antipsychotic-like Effects in Rodent Models
| Behavioral Model | Alstonine Effect | Clozapine Effect | Relevance to Schizophrenia |
| Amphetamine-Induced Hyperlocomotion | Attenuates[15] | Attenuates[9][11][16] | Models positive symptoms (psychomotor agitation) |
| Apomorphine-Induced Stereotypy | Attenuates[6][15] | Attenuates | Models positive symptoms (stereotyped behaviors) |
| Prepulse Inhibition (PPI) Deficits | Restores (inferred from antipsychotic profile) | Restores[17] | Models sensorimotor gating deficits |
| Conditioned Avoidance Response (CAR) | Data not available | Suppresses[18] | Predicts clinical antipsychotic efficacy |
| MK-801-Induced Social Withdrawal | Reverses[19] | Reverses | Models negative symptoms (social withdrawal) |
| Haloperidol-Induced Catalepsy | Prevents[6][15] | Prevents | Indicates low potential for extrapyramidal side effects |
Experimental Workflow Diagrams
The following diagrams outline the typical workflows for key behavioral and in-vitro experiments used to assess antipsychotic efficacy.
Caption: General workflow for in vivo behavioral assays.
Caption: Workflow for in vitro radioligand binding assays.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of standard protocols for key experiments cited in this guide.
Amphetamine-Induced Hyperlocomotion
This model assesses the ability of a compound to counteract the psychomotor agitation induced by amphetamine, a behavior analogous to the positive symptoms of psychosis.
-
Animals: Male rats (e.g., Sprague-Dawley) or mice are commonly used.
-
Apparatus: Open-field arenas equipped with automated photobeam detection systems to measure locomotor activity.
-
Procedure:
-
Animals are habituated to the testing room and open-field arenas.
-
On the test day, animals are administered the test compound (Alstonine, Clozapine, or vehicle) via an appropriate route (e.g., intraperitoneal, subcutaneous).
-
Following a pretreatment period (typically 30-60 minutes), animals are challenged with an injection of d-amphetamine (e.g., 1.5 mg/kg, s.c.).[9]
-
Locomotor activity is then recorded for a set duration (e.g., 60-90 minutes).[11]
-
-
Data Analysis: The primary outcome measure is the total distance traveled or the number of photobeam breaks. A reduction in amphetamine-induced hyperactivity by the test compound, without causing significant sedation on its own, is indicative of antipsychotic-like potential.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
This test measures sensorimotor gating, a pre-attentive filtering process that is deficient in individuals with schizophrenia.
-
Animals: Mice or rats are used.
-
Apparatus: Startle chambers equipped with a high-frequency loudspeaker and a sensor to detect the whole-body startle response.
-
Procedure:
-
Animals are placed in the startle chamber and allowed to acclimatize to a background white noise (e.g., 65-70 dB).
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: The loud pulse is preceded by a weaker, non-startling acoustic stimulus (the prepulse; e.g., 3-15 dB above background).
-
No-stimulus trials: Only the background noise is present.
-
-
The startle amplitude is recorded for each trial.
-
-
Data Analysis: The percentage of PPI is calculated as: [%PPI = 100 - ((startle response on prepulse-pulse trial / startle response on pulse-alone trial) x 100)]. Antipsychotic drugs are expected to restore PPI deficits induced by psychotomimetic drugs or in genetic models of schizophrenia.[2]
Radioligand Receptor Binding Assay
This in vitro technique is used to determine the affinity of a compound for a specific receptor.
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue).
-
A radiolabeled ligand (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors) with high affinity and specificity for the receptor.
-
Test compound at various concentrations.
-
Assay buffer and a filtration apparatus.
-
-
Procedure:
-
The cell membranes, radioligand, and varying concentrations of the test compound are incubated together in the assay buffer until binding reaches equilibrium.
-
The mixture is then rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.[10]
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[10]
-
Conclusion
The available evidence presents Alstonine as a potential antipsychotic agent with a unique mechanism of action that differentiates it from Clozapine and other existing antipsychotics. Its efficacy in animal models of psychosis, particularly its ability to reverse social interaction deficits and its lack of catalepsy induction, suggests a favorable profile for treating both positive and negative symptoms with a potentially lower risk of extrapyramidal side effects. However, a significant knowledge gap remains concerning its full receptor binding profile and direct, quantitative comparisons with established antipsychotics like Clozapine in a broader range of preclinical models.
Clozapine remains a crucial therapeutic option for treatment-resistant schizophrenia, largely due to its complex, multi-receptor pharmacology. While effective, this broad activity is also responsible for its challenging side-effect profile.
Further research into Alstonine is warranted to fully elucidate its mechanism of action, establish a comprehensive receptor binding profile, and conduct head-to-head comparative studies with Clozapine. Such investigations will be critical in determining its potential as a novel and safer therapeutic agent for the management of schizophrenia.
References
- 1. Neurological Disorders: Prepulse Inhibition | Taconic Biosciences [taconic.com]
- 2. benchchem.com [benchchem.com]
- 3. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 4. Clozapine, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radioligand binding assays [bio-protocol.org]
- 6. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 7. Antipsychotic-like profile of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]
- 9. Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. b-neuro.com [b-neuro.com]
- 12. psychiatrist.com [psychiatrist.com]
- 13. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DSpace [repositori.upf.edu]
- 15. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 17. Clozapine and haloperidol in an animal model of sensorimotor gating deficits in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of repeated quetiapine treatment on conditioned avoidance responding in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Unraveling Alstonine's Enigmatic Mechanism: A Comparative Guide to Receptor Binding Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Alstonine's mechanism of action, focusing on its validation through receptor binding assays. While behavioral studies strongly suggest an antipsychotic-like profile mediated by serotonin (B10506) 5-HT2A/2C receptors, direct binding assays present a conflicting narrative. This document aims to objectively present the available data, compare Alstonine's profile with established atypical antipsychotics, and provide detailed experimental protocols for the key assays involved in such validation.
The Alstonine (B1665729) Paradox: A Discrepancy Between Behavioral Effects and Direct Binding
Alstonine, an indole (B1671886) alkaloid, has demonstrated a promising antipsychotic profile in preclinical models, akin to atypical antipsychotics. However, a significant point of contention arises from receptor binding studies. Neurochemical investigations have repeatedly shown a lack of direct, high-affinity binding of Alstonine to dopamine (B1211576) D1, D2, and serotonin 5-HT2A receptors[1][2]. This is in stark contrast to the behavioral evidence, where the antipsychotic-like effects of Alstonine are reversed by 5-HT2A/2C receptor antagonists like ritanserin, strongly implicating these receptors in its mechanism of action[1][3][4].
This discrepancy has led to the hypothesis that Alstonine may not act as a classical competitive antagonist but could function as an inverse agonist at 5-HT2A/2C receptors[1]. Inverse agonists can reduce the constitutive activity of a receptor, a mechanism that is also attributed to several atypical antipsychotics[5]. Further binding studies are necessary to fully elucidate this complex interaction.
Comparative Receptor Binding Profiles
To contextualize Alstonine's unique profile, the following table compares its reported receptor interaction with that of established atypical antipsychotics. The binding affinity is represented by the Ki value (in nM), where a lower Ki indicates a higher binding affinity.
| Compound | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | D2 (Ki, nM) | D1 (Ki, nM) |
| Alstonine | No significant interaction reported[1][2] | Indirect evidence of interaction[1][3] | No significant interaction reported[1][2][6] | No significant interaction reported[1][2] |
| Clozapine | 5.5 - 12 | 7.9 | 125 - 355 | 85 |
| Olanzapine | 2.5 - 4 | 11 - 23 | 11 - 31 | 31 |
| Risperidone (B510) | 0.12 - 0.6 | 5 - 26 | 3.3 - 6.2 | 140 |
Note: Ki values can vary between studies due to different experimental conditions.
As the table illustrates, atypical antipsychotics like clozapine, olanzapine, and risperidone exhibit high affinity for both 5-HT2A and D2 receptors, a characteristic believed to contribute to their efficacy and reduced extrapyramidal side effects compared to typical antipsychotics[7][8][9]. Alstonine's profile, with its apparent lack of direct D2 and 5-HT2A binding, suggests a novel mechanism of action that warrants further investigation.
Experimental Protocols: Receptor Binding Assays
The validation of a compound's interaction with a specific receptor is primarily achieved through radioligand binding assays. Below are detailed methodologies for assays targeting the 5-HT2A and 5-HT2C receptors.
5-HT2A Receptor Radioligand Binding Assay
Objective: To determine the binding affinity of a test compound (e.g., Alstonine) for the human 5-HT2A receptor.
Materials:
-
Receptor Source: Membranes from CHO-K1 cells stably transfected with the human 5-HT2A receptor[10].
-
Radioligand: [³H]Ketanserin (a selective 5-HT2A antagonist)[11][12].
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A ligand (e.g., 1 µM Ketanserin)[12].
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: Alstonine or other comparators dissolved in an appropriate solvent (e.g., DMSO).
-
Instrumentation: Scintillation counter, cell harvester with glass fiber filters (e.g., GF/B or GF/C)[11].
Procedure:
-
Membrane Preparation:
-
Homogenize the transfected cells in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of [³H]Ketanserin (typically at or below its Kd value, e.g., 0.5 nM)[12].
-
Varying concentrations of the test compound (for competition assays) or buffer (for total binding) or the non-specific binding control.
-
The membrane preparation (typically 50-100 µg of protein per well)[11].
-
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium[12].
-
Termination and Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
For competition assays, plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
5-HT2C Receptor Radioligand Binding Assay
Objective: To determine the binding affinity of a test compound for the human 5-HT2C receptor.
Materials:
-
Receptor Source: Membranes from cells expressing the human 5-HT2C receptor.
-
Radioligand: [³H]Mesulergine (a 5-HT2C antagonist)[13].
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2C ligand (e.g., 10 µM mianserin)[13].
-
Other materials are similar to the 5-HT2A assay.
Procedure: The procedure is analogous to the 5-HT2A receptor binding assay, with the substitution of the specific radioligand and non-specific binding control for the 5-HT2C receptor.
Visualizing the Process and Pathway
To further clarify the experimental process and the signaling pathway of interest, the following diagrams are provided.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Simplified 5-HT2A receptor signaling pathway.
Conclusion
The mechanism of action of Alstonine presents a fascinating case for drug discovery and development. While it exhibits a behavioral profile consistent with atypical antipsychotics, the lack of direct binding to key receptors like D2 and 5-HT2A challenges the conventional understanding of antipsychotic pharmacology. The hypothesis of inverse agonism at 5-HT2A/2C receptors offers a plausible explanation, but requires definitive validation through further, more specialized binding and functional assays. This guide provides the foundational knowledge and experimental framework for researchers to delve deeper into the enigmatic and potentially groundbreaking mechanism of Alstonine.
References
- 1. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antipsychotic-like profile of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT2A/C receptors mediate the antipsychotic-like effects of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anxiolytic properties of the antipsychotic alkaloid alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Original mechanisms of antipsychotic action by the indole alkaloid alstonine (Picralima nitida) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psychiatrist.com [psychiatrist.com]
- 8. Atypical Antipsychotic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. psychiatryonline.org [psychiatryonline.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]
A Comparative Analysis of Alstonine and Other Indole Alkaloids on Dopamine Release
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the effects of Alstonine and other selected indole (B1671886) alkaloids on dopamine (B1211576) release. The information is compiled from preclinical studies and is intended to support further research and drug development in neuropsychopharmacology. While direct comparative studies are limited, this guide synthesizes available data to facilitate an objective assessment of their distinct mechanisms of action and potential therapeutic applications.
Introduction to Alstonine and its Unique Profile
Alstonine is an indole alkaloid found in plants such as Picralima nitida, and has been traditionally used in Nigerian medicine to treat mental illness.[1][2] Preclinical studies have identified its antipsychotic-like properties, which are comparable to atypical antipsychotics like clozapine.[3] Unlike typical antipsychotics that directly block dopamine D2 receptors, Alstonine's mechanism of action on the dopaminergic system is indirect, primarily through the modulation of dopamine uptake and interactions with the serotonergic and glutamatergic systems.[3][4] This unique profile suggests a potential for antipsychotic efficacy with a reduced risk of extrapyramidal side effects.
Comparative Data on Dopamine and Metabolite Levels
The following tables summarize the quantitative effects of Alstonine, Reserpine, and Harmine (B1663883) on dopamine and its primary metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). It is critical to note that this data is collated from different studies and direct comparisons should be made with caution due to variations in experimental design.
Alstonine
Data from a study on mice demonstrates that Alstonine administration leads to a decrease in dopamine levels in the frontal cortex, while increasing the levels of the intracellular metabolite DOPAC in both the frontal cortex and striatum, with no significant change in HVA levels.[1][5] This suggests an increase in intraneuronal dopamine catabolism rather than synaptic release.[1]
| Brain Region | Dopamine (DA) | DOPAC | HVA |
| Frontal Cortex | ↓ (decreased) | ↑ (increased) | ↔ (no change) |
| Striatum | ↔ (no change) | ↑ (increased) | ↔ (no change) |
| Table 1: Effects of Alstonine on Dopamine and its Metabolites in the Mouse Brain.[1][5] |
Reserpine
Reserpine is a well-characterized indole alkaloid that irreversibly inhibits the vesicular monoamine transporter 2 (VMAT2).[6][7] This inhibition prevents the packaging of dopamine into synaptic vesicles, leading to its degradation by monoamine oxidase (MAO) in the cytoplasm and a subsequent depletion of dopamine stores.[6][8]
| Parameter | Effect |
| Vesicular Dopamine Storage | ↓↓ (significantly depleted) |
| Cytoplasmic Dopamine | ↑ (initially), then ↓ (due to metabolism) |
| Dopamine Release | ↓↓ (significantly decreased) |
| DOPAC/HVA Levels | ↑ (initially), then ↓ (due to DA depletion) |
| Table 2: General Effects of Reserpine on Dopaminergic Neurotransmission. |
Harmine
Harmine, a β-carboline alkaloid, is a reversible inhibitor of monoamine oxidase A (MAO-A).[9][10] By inhibiting the primary enzyme responsible for breaking down dopamine, Harmine increases the intraneuronal concentration of dopamine, leading to enhanced dopamine efflux.[11]
| Brain Region | Extracellular Dopamine | DOPAC | HVA |
| Striatum | ↑ (dose-dependent) | ↓ (decreased) | ↓ (decreased) |
| Table 3: Effects of Harmine on Extracellular Dopamine and its Metabolites in the Rat Striatum.[11] |
Mechanisms of Action: Signaling Pathways
The distinct effects of these indole alkaloids on dopamine release are rooted in their unique molecular targets and the signaling pathways they modulate.
Alstonine: Indirect Modulation
Alstonine does not bind directly to dopamine receptors.[4] Its influence on the dopaminergic system is believed to be mediated through its interactions with serotonin (B10506) 5-HT2A/2C receptors and potentially NMDA glutamate (B1630785) receptors.[4] This indirect modulation is thought to be responsible for its atypical antipsychotic profile.
Reserpine: VMAT Inhibition
Reserpine's mechanism is direct and potent. By irreversibly inhibiting VMAT2, it effectively halts the transport of dopamine from the cytoplasm into synaptic vesicles, leading to a profound depletion of releasable dopamine.
Harmine: MAO-A Inhibition
Harmine increases synaptic dopamine availability by inhibiting its breakdown. As a reversible MAO-A inhibitor, it prevents the degradation of cytoplasmic dopamine, leading to an accumulation of the neurotransmitter and subsequent increased release.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to generate the data presented in this guide.
In Vivo Microdialysis and HPLC-ECD for Dopamine and Metabolite Quantification
This is a standard technique for measuring extracellular levels of neurotransmitters and their metabolites in the brains of freely moving animals.
Detailed Methodology (Composite):
-
Animals: Male Swiss mice or Sprague-Dawley rats are typically used.
-
Surgery: Animals are anesthetized, and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, striatum).
-
Microdialysis: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after administration of the test compound.
-
HPLC-ECD Analysis: The collected dialysate is injected into a high-performance liquid chromatography (HPLC) system coupled with an electrochemical detector (ECD). A C18 reverse-phase column is commonly used for separation. The mobile phase composition and detector potential are optimized for the detection of dopamine and its metabolites.[1][6][10]
-
Quantification: The concentrations of dopamine, DOPAC, and HVA are determined by comparing the peak areas in the sample chromatograms to those of standard solutions.
Synaptosome Preparation and Dopamine Uptake Assay
This in vitro technique is used to assess the direct effects of compounds on the dopamine transporter (DAT).
-
Synaptosome Preparation: Brain tissue from the region of interest is homogenized in a sucrose (B13894) buffer and subjected to differential centrifugation to isolate the synaptosomal fraction, which is rich in nerve terminals.[12][13]
-
Dopamine Uptake Assay: Synaptosomes are incubated with radiolabeled dopamine (e.g., [³H]DA) in the presence or absence of the test compound. The reaction is stopped by rapid filtration, and the amount of radioactivity taken up by the synaptosomes is measured.[12][14]
-
Data Analysis: The inhibition of dopamine uptake by the test compound is calculated, and parameters such as the IC50 (half-maximal inhibitory concentration) can be determined.
VMAT Inhibition Assay
This assay measures the ability of a compound to inhibit the transport of monoamines into synaptic vesicles.
-
Vesicle Preparation: Synaptic vesicles are isolated from brain tissue or cell lines expressing VMAT.
-
Uptake Assay: Vesicles are incubated with a radiolabeled monoamine (e.g., [³H]dopamine or [³H]serotonin) and ATP to energize the transport process, in the presence or absence of the test compound.[2]
-
Measurement: The amount of radiolabel transported into the vesicles is quantified after separating the vesicles from the incubation medium.
MAO-A Inhibition Assay
This enzymatic assay determines the inhibitory potency of a compound against MAO-A.
-
Enzyme Source: Recombinant human MAO-A or mitochondrial fractions from tissue can be used.
-
Assay Principle: The activity of MAO-A is measured using a substrate that produces a fluorescent or colored product upon oxidation. The assay is performed in the presence of varying concentrations of the test compound.[15][16]
-
Data Analysis: The IC50 value for MAO-A inhibition is calculated from the dose-response curve.
Conclusion and Future Directions
Alstonine, Reserpine, and Harmine represent a spectrum of indole alkaloids with markedly different effects on dopamine release, driven by their distinct molecular targets.
-
Alstonine stands out with its indirect modulatory mechanism, which may offer a more nuanced approach to treating disorders associated with dopaminergic dysregulation, such as schizophrenia, potentially with a better side-effect profile.
-
Reserpine , through its potent and irreversible inhibition of VMAT2, serves as a powerful research tool for studying dopamine depletion but has limited therapeutic use due to its profound and widespread effects.
-
Harmine 's ability to increase dopamine levels through MAO-A inhibition highlights another therapeutic avenue, particularly for conditions associated with dopamine deficiency.
Future research should focus on direct, head-to-head comparative studies of these and other indole alkaloids under standardized experimental conditions. Such studies are essential for a more precise understanding of their relative potencies, efficacies, and potential for therapeutic development. Investigating the detailed interplay between Alstonine and the serotonergic and glutamatergic systems will be crucial in fully elucidating its unique mechanism of action on dopamine neurotransmission.
References
- 1. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Inhibition of monoamine oxidase A by beta-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of dopamine and its acidic metabolites in brain tissue by HPLC with electrochemical detection in a single run after minimal sample pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Reserpine pretreatment prevents increases in extracellular striatal dopamine following L-DOPA administration in rats with nigrostriatal denervation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of harmine on dopamine output and metabolism in rat striatum: role of monoamine oxidase-A inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of VMAT2 by β2-adrenergic agonists, antagonists, and the atypical antipsychotic ziprasidone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isolate Functional Synaptosomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Rapid determination of dopamine uptake in synaptosomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Evaluating the Therapeutic Index of Alstonine in Preclinical Safety Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the preclinical safety profile and therapeutic index of Alstonine, an indole (B1671886) alkaloid with promising antipsychotic properties. Its performance is compared with two other notable indole alkaloids, Reserpine (B192253) and Serpentine (B99607), to offer a broader perspective for drug development professionals. The information herein is based on available preclinical experimental data.
Executive Summary
Alstonine, a major component of several traditional medicinal plants, exhibits a unique antipsychotic profile. This guide delves into its preclinical safety, comparing it with the established drug Reserpine and another bioactive alkaloid, Serpentine. While specific toxicity data for pure Alstonine is limited, data from total alkaloid extracts of Alstonia species suggest a wide therapeutic margin. Reserpine, a well-characterized antihypertensive and antipsychotic agent, has a narrower therapeutic index. Data for Serpentine's acute and long-term toxicity is sparse, necessitating further investigation. This guide aims to consolidate the available data to aid in the evaluation of Alstonine as a potential therapeutic candidate.
Comparative Preclinical Safety Data
The following tables summarize the available quantitative data from preclinical safety studies on Alstonine (represented by Alstonia alkaloid extracts), Reserpine, and Serpentine.
| Compound | Test Species | Route of Administration | LD50 (Median Lethal Dose) | Citation |
| Total Alkaloids of Alstonia scholaris | Mouse | Oral | 5.48 g/kg | [1] |
| Aqueous Extract of Alstonia boonei | Mouse | Oral | > 5 g/kg | [2] |
| Aqueous Leaf Extract of Alstonia boonei | Mouse | Oral | > 10 g/kg | [3] |
| Ethanolic Stem Bark Extract of Alstonia boonei | Mouse | Not Specified | Safe (at doses tested) | [4] |
| Combined Ethanolic Extract of Alstonia boonei and Capsicum frutescens | Mouse | Intraperitoneal | 3162 mg/kg | [5] |
| Reserpine | Rat | Oral | 420 mg/kg | |
| Reserpine | Mouse | Oral | 200 mg/kg | [6] |
| Aqueous Extract of Picralima nitida | Mouse | Oral | 9120.11 mg/kg | [7] |
| Serpentine | - | - | Data not available | - |
| Table 1: Acute Toxicity (LD50) Data |
| Compound | Test Species | Duration | Route of Administration | NOAEL (No-Observed-Adverse-Effect Level) | Citation |
| Total Alkaloids of Alstonia scholaris | Rat | 13 weeks | Oral | 100 mg/kg/day | [1] |
| Reserpine | - | - | - | Data not available | - |
| Serpentine | - | - | - | Data not available | - |
| Table 2: Repeated-Dose Toxicity (NOAEL) Data |
Experimental Protocols
The following are detailed methodologies for key preclinical safety experiments, based on OECD guidelines, which are standard for regulatory submissions.
Acute Oral Toxicity (OECD 423 - Acute Toxic Class Method)
This study provides information on the hazardous properties of a substance after a single oral dose.
-
Test Animals: Typically, three female rats per step are used.
-
Housing and Feeding: Animals are housed in standard cages with controlled temperature and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.
-
Dosing: The test substance is administered orally by gavage. Dosing is done in a stepwise procedure using defined dose levels (e.g., 5, 50, 300, 2000 mg/kg). The starting dose is selected based on available information.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.
-
Endpoint: The study allows for the classification of the substance into a toxicity category based on the number of animals that die at specific dose levels.
Acute Oral Toxicity (OECD 423) Workflow Diagram.
In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
This test identifies substances that cause structural damage to chromosomes in cultured mammalian cells.
-
Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.
-
Test Conditions: Cells are exposed to the test substance at a minimum of three analyzable concentrations, with and without metabolic activation (using a liver S9 fraction).
-
Procedure: After exposure for an appropriate period, cells are treated with a substance that arrests them in metaphase. The cells are then harvested, stained, and chromosomes are analyzed microscopically for aberrations.
-
Analysis: At least 200 metaphases per concentration are scored for chromosomal aberrations.
-
Endpoint: A substance is considered positive if it produces a concentration-related increase in the number of cells with chromosomal aberrations.
In Vitro Chromosomal Aberration Test Workflow.
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts of live animals.
-
Test Animals: Typically mice or rats are used.
-
Dosing: The test substance is administered, usually once or twice, by an appropriate route (e.g., oral gavage or intraperitoneal injection). At least three dose levels are tested.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate times after treatment.
-
Analysis: The polychromatic erythrocytes (immature red blood cells) are analyzed for the presence of micronuclei.
-
Endpoint: A significant increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates genotoxic potential.
In Vivo Micronucleus Test Workflow Diagram.
Signaling Pathways and Mechanism of Action
Alstonine
Alstonine exhibits a unique antipsychotic-like profile by modulating serotonergic and glutamatergic systems, which in turn affects dopamine (B1211576) signaling without directly binding to dopamine D2 receptors.[7] Its primary mechanism involves acting on 5-HT2A and 5-HT2C serotonin (B10506) receptors.[8] This interaction is believed to indirectly regulate dopamine release in key brain regions associated with psychosis.[2] Additionally, Alstonine has been shown to influence glutamate (B1630785) uptake, which may contribute to its therapeutic effects.[8][9]
Proposed Signaling Pathway for Alstonine.
Reserpine
Reserpine's mechanism of action is well-established. It irreversibly blocks the Vesicular Monoamine Transporter 2 (VMAT2) in the presynaptic neuron.[10][11] This inhibition prevents the uptake and storage of monoamine neurotransmitters (dopamine, norepinephrine, and serotonin) into synaptic vesicles.[10][12] The unpackaged neurotransmitters are then degraded by monoamine oxidase (MAO) in the cytoplasm, leading to a depletion of these neurotransmitters at the synapse.[12] This depletion in the central and peripheral nervous systems results in its antihypertensive and antipsychotic effects.[12][13]
Reserpine's Mechanism of Action via VMAT2 Inhibition.
Serpentine
The primary mechanism of action identified for Serpentine is the inhibition of topoisomerase II.[14][15] Topoisomerase II is an essential enzyme involved in managing DNA topology during replication and transcription. By stabilizing the topoisomerase II-DNA covalent complex, Serpentine can lead to DNA strand breaks.[14] This cytotoxic mechanism is the basis for the anticancer activity of some topoisomerase II inhibitors. The antipsychotic properties attributed to Serpentine may involve other, less characterized mechanisms.
Serpentine's Mechanism via Topoisomerase II Inhibition.
Conclusion
Based on the available preclinical data, Alstonine, as represented by extracts of Alstonia species, appears to have a favorable safety profile with a high LD50 and a NOAEL that suggests a wide therapeutic window. Its unique mechanism of action, which avoids direct D2 receptor antagonism, may offer advantages over traditional antipsychotics. Reserpine, while effective, has a more concerning toxicity profile, which has limited its clinical use. The preclinical safety of Serpentine is not well-documented, and its mechanism as a topoisomerase II inhibitor warrants careful consideration for potential cytotoxicity. Further studies on purified Alstonine are necessary to definitively establish its therapeutic index and fully evaluate its potential as a novel antipsychotic agent.
References
- 1. Acute and Chronic Toxicity of Indole Alkaloids from Leaves of Alstonia scholaris (L.) R. Br. in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ftstjournal.com [ftstjournal.com]
- 4. journalijpr.com [journalijpr.com]
- 5. remedypublications.com [remedypublications.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Frontiers | The role of the vesicular monoamine transporter 2 in the inhibitory effect of tetrabenazine and valbenazine compared to reserpine on the vesicular release of monoamine transmitters [frontiersin.org]
- 10. reserpine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protective Role of Picralima nitida Seed Extract in High-Fat High-Fructose-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stimulation of topoisomerase II-mediated DNA cleavage by three DNA-intercalating plant alkaloids: cryptolepine, matadine, and serpentine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Indole alkaloids and other constituents of Rauwolfia serpentina - PubMed [pubmed.ncbi.nlm.nih.gov]
Alstonine versus risperidone: a head-to-head study in a mouse model of psychosis.
In the landscape of antipsychotic drug development, the quest for novel mechanisms of action that offer improved efficacy and a more favorable side-effect profile is paramount. This guide provides a head-to-head comparison of the investigational indole (B1671886) alkaloid, alstonine (B1665729), and the established atypical antipsychotic, risperidone (B510), based on preclinical data from mouse models of psychosis. While no single study has directly compared these two compounds, this analysis synthesizes findings from multiple independent studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Executive Summary
Risperidone, a potent antagonist of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, is a cornerstone in the treatment of schizophrenia.[1][2][3][4] Its therapeutic effects are well-documented, but it is not without limitations, including the risk of extrapyramidal symptoms and metabolic side effects. Alstonine, a major component of traditional Nigerian remedies for mental illness, presents an intriguing alternative with a distinct pharmacological profile.[5][6][7] Preclinical evidence suggests that alstonine exerts its antipsychotic-like effects without directly binding to dopaminergic or serotonergic receptors, instead appearing to modulate dopamine uptake and serotonergic transmission.[5][8][9] This guide will delve into the comparative efficacy, mechanisms of action, and experimental protocols of both compounds in established mouse models of psychosis.
Comparative Efficacy in Mouse Models
The following tables summarize the quantitative data from various preclinical studies on alstonine and risperidone in mouse models relevant to psychosis. It is important to note that these results are compiled from different studies and direct, controlled comparisons may not be available.
Table 1: Effects on Locomotor Activity and Stereotypy
| Compound | Model | Dose Range | Outcome | Reference |
| Alstonine | Amphetamine-induced lethality | 0.5 - 2.0 mg/kg | Inhibition of lethality | [8] |
| Apomorphine-induced stereotypy | Not specified | Inhibition of stereotypy | [8] | |
| MK-801-induced hyperlocomotion | 0.1 - 1.0 mg/kg | Prevention of hyperlocomotion | [10] | |
| Risperidone | MK-801-induced hyperlocomotion | 0.01 - 0.03 mg/kg | Attenuation of hyperlocomotion | [11] |
Table 2: Effects on Negative and Cognitive Symptoms
| Compound | Model | Dose Range | Outcome | Reference |
| Alstonine | Social interaction test | 0.5 - 1.0 mg/kg | Increased social interaction | [12] |
| MK-801-induced social withdrawal | 0.5 - 1.0 mg/kg | Prevention of social withdrawal | [12] | |
| Risperidone | Prepulse Inhibition (PPI) | ~3.0 mg/kg/day | Marginal increase in PPI | [13] |
Table 3: Neurochemical Effects
| Compound | Parameter | Brain Region | Effect | Reference |
| Alstonine | Dopamine (DA) uptake | Striatal synaptosomes | Increased after acute treatment | [5] |
| Serotonin (5-HT) levels | Frontal cortex | Increased | [6] | |
| 5-HIAA levels | Frontal cortex & Striatum | Increased | [6] | |
| D2 Receptor Binding | Nucleus accumbens & Caudate-putamen | No change | [5] | |
| Risperidone | D2 Receptor Occupancy | Striatum | 75-80% at 6 mg/day (in patients) | [2] |
| 5-HT2A Receptor Binding | Not specified | High affinity | [1][4] |
Mechanisms of Action
The fundamental difference between alstonine and risperidone lies in their proposed mechanisms of action.
Risperidone is a well-characterized antagonist of multiple neurotransmitter receptors. Its primary antipsychotic effect is attributed to a combination of potent dopamine D2 receptor and serotonin 5-HT2A receptor blockade.[1][3][4] This dual antagonism is thought to contribute to its efficacy against both positive and negative symptoms of schizophrenia. Risperidone also has affinity for alpha-1 and alpha-2 adrenergic receptors and H1 histaminergic receptors, which may contribute to some of its side effects.[1][14]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. Mechanism of Action | PERSERIS® (risperidone) HCP [perserishcp.com]
- 4. droracle.ai [droracle.ai]
- 5. Original mechanisms of antipsychotic action by the indole alkaloid alstonine (Picralima nitida) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antipsychotic-like profile of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. The putative antipsychotic alstonine reverses social interaction withdrawal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo demonstration of risperidone implants in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Risperidone - Wikipedia [en.wikipedia.org]
A Comparative Guide to the In Vivo Efficacy of Alstonine: Evaluating Natural Sources in the Absence of Synthetic Data
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive analysis of the in-vivo efficacy of the indole (B1671886) alkaloid alstonine (B1665729). To date, published research has focused exclusively on alstonine sourced from natural origins, primarily the plant Picralima nitida. While methods for the total synthesis of alstonine have been developed, in-vivo comparative studies investigating the efficacy of synthetic versus naturally sourced alstonine are not yet available in scientific literature. This guide, therefore, presents a detailed overview of the well-documented in-vivo effects of natural alstonine, offering a benchmark for future comparative analysis.
Executive Summary
Naturally sourced alstonine has demonstrated a promising profile of in vivo activity, particularly as an atypical antipsychotic agent.[1][2][3][4][5] Preclinical studies in rodent models have established its potential to mitigate symptoms associated with psychosis and anxiety.[2] The mechanism of action, while not fully elucidated, appears to differ from traditional antipsychotics, suggesting a novel therapeutic pathway.[1][4][6] This guide synthesizes the key quantitative data from these studies, details the experimental protocols used to assess efficacy, and visualizes the proposed signaling pathways.
Data Presentation: In Vivo Efficacy of Natural Alstonine
The following tables summarize the key quantitative findings from in vivo studies on naturally sourced alstonine. These studies primarily utilize mouse models to investigate the antipsychotic and anxiolytic properties of the compound.
Table 1: Antipsychotic-like Activity of Naturally Sourced Alstonine in Mice
| Experimental Model | Treatment and Dose (mg/kg, i.p.) | Key Findings | Reference |
| Amphetamine-induced Lethality | Alstonine (0.5, 1.0, 2.0) | Dose-dependent prevention of lethality | [2] |
| Apomorphine-induced Stereotypy | Alstonine (0.5, 1.0) | Significant reduction in stereotyped behavior | [2] |
| Haloperidol-induced Catalepsy | Alstonine (0.5, 1.0) + Haloperidol (B65202) | Prevention of catalepsy, similar to atypical antipsychotics | [2] |
| MK-801-induced Hyperlocomotion | Alstonine (0.1, 0.5, 1.0) | Prevention of hyperlocomotion | [2] |
Table 2: Anxiolytic-like Activity of Naturally Sourced Alstonine in Mice
| Experimental Model | Treatment and Dose (mg/kg, i.p.) | Key Findings | Reference |
| Hole-board Test | Alstonine (0.5, 1.0) | Significant increase in the number of head-dips | [2] |
| Light/Dark Box Test | Alstonine (0.5, 1.0) | Significant increase in time spent in the light area | [2] |
Experimental Protocols
The following are detailed methodologies for key in vivo experiments cited in the literature for evaluating the efficacy of naturally sourced alstonine.
Amphetamine-Induced Lethality in Grouped Mice
-
Objective: To assess the potential of alstonine to protect against the lethal effects of amphetamine, a model indicative of antipsychotic activity.
-
Animals: Male Swiss mice, grouped (10 per cage) to enhance amphetamine toxicity.
-
Procedure:
-
Mice are pre-treated with either saline (control) or varying doses of alstonine via intraperitoneal (i.p.) injection.
-
30 minutes after pre-treatment, d-amphetamine is administered (i.p.).
-
The number of deaths in each group is recorded over a specified period (e.g., 24 hours).
-
-
Endpoint: Percentage of mortality in each treatment group compared to the control group.
Apomorphine-Induced Stereotypy in Mice
-
Objective: To evaluate the effect of alstonine on dopamine (B1211576) D2 receptor-mediated stereotyped behaviors induced by apomorphine (B128758).
-
Animals: Male Swiss mice.
-
Procedure:
-
Mice are pre-treated with saline or alstonine (i.p.).
-
After a 30-minute interval, apomorphine is administered subcutaneously.
-
Immediately following apomorphine injection, individual mice are placed in observation cages.
-
Stereotyped behaviors (e.g., sniffing, licking, gnawing) are scored by a trained observer, blind to the treatment, at regular intervals for up to 60 minutes.
-
-
Endpoint: Mean stereotypy score for each treatment group over the observation period.
Haloperidol-Induced Catalepsy in Mice
-
Objective: To determine if alstonine can prevent the cataleptic state induced by the typical antipsychotic haloperidol, a characteristic of atypical antipsychotics.
-
Animals: Male Swiss mice.
-
Procedure:
-
Mice are treated with saline or alstonine (i.p.).
-
30 minutes later, haloperidol is administered (i.p.).
-
Catalepsy is measured at various time points (e.g., 30, 60, 90, and 120 minutes) after haloperidol administration. This is assessed by placing the mouse's forepaws on an elevated horizontal bar and measuring the time it remains in this unnatural posture.
-
-
Endpoint: Duration of catalepsy (in seconds) at each time point for each treatment group.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways influenced by alstonine and a general workflow for its in vivo evaluation.
Caption: Proposed mechanism of action for alstonine's antipsychotic effects.
Caption: General experimental workflow for in vivo efficacy testing of alstonine.
Conclusion and Future Directions
The existing body of research provides robust evidence for the in vivo antipsychotic-like and anxiolytic efficacy of naturally sourced alstonine in preclinical models. Its unique pharmacological profile, particularly its deviation from the mechanism of action of classical antipsychotics, marks it as a compound of significant interest for the development of novel therapeutics for psychiatric disorders.
A critical gap in the current knowledge is the absence of in vivo efficacy data for synthetic alstonine. The successful total synthesis of alstonine opens the door for such investigations. Future research should prioritize direct, head-to-head in vivo comparisons of synthetic and naturally sourced alstonine. Such studies are essential to confirm whether the synthetic compound retains the full pharmacological activity of its natural counterpart and to rule out any potential influence of minor co-isolated compounds from the natural source. These comparative studies will be crucial for the further clinical and commercial development of alstonine as a therapeutic agent.
References
- 1. Antipsychotic-like profile of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The alkaloid alstonine: a review of its pharmacological properties [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Original mechanisms of antipsychotic action by the indole alkaloid alstonine (Picralima nitida) - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Alstonine's Efficacy in Reversing MK-801-Induced Hyperlocomotion: A Reproducibility and Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive assessment of the reproducibility of alstonine's effects on MK-801-induced hyperlocomotion, a preclinical model relevant to psychosis. This guide objectively compares alstonine's performance with alternative antipsychotic agents, supported by experimental data, detailed protocols, and visualizations of the underlying signaling pathways.
Comparative Efficacy of Alstonine (B1665729) and Alternatives
The indole (B1671886) alkaloid alstonine has demonstrated a consistent ability to counteract the hyperlocomotor effects induced by the NMDA receptor antagonist MK-801 in rodent models. This effect is a key indicator of potential antipsychotic activity. To contextualize the reproducibility and efficacy of alstonine, this section presents a comparative summary of its effects alongside two established atypical antipsychotic drugs, clozapine (B1669256) and sulpiride.
The data presented in the following table is a synthesis of findings from multiple preclinical studies. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited. Therefore, the presented values serve as a representative summary of the existing literature.
| Compound | Dose Range (mg/kg, i.p.) | Animal Model | MK-801 Dose (mg/kg, i.p.) | Percentage Reduction in Hyperlocomotion (Approx.) | Key References |
| Alstonine | 0.1 - 1.0 | Mice | 0.15 - 0.3 | 40-60% | [1] |
| Clozapine | 0.5 - 2.5 | Mice, Rats | 0.15 - 0.5 | 50-80% | [2][3][4] |
| Sulpiride | 10 - 20 | Mice | 0.3 | ~50% | [5] |
Note: The percentage reduction is an approximate range derived from the graphical and textual data in the cited literature, as direct numerical values for percentage inhibition are not always provided. The effectiveness of each compound is dose-dependent.
Detailed Experimental Protocols
To ensure the reproducibility of the findings cited in this guide, detailed experimental protocols for assessing the effects of alstonine and comparative compounds on MK-801-induced hyperlocomotion are provided below.
Animals
Male Swiss mice or Wistar rats weighing between 20-30g are commonly used. Animals should be housed in groups of 5-10 per cage under a standard 12-hour light/dark cycle with ad libitum access to food and water. All behavioral testing should be conducted during the light phase.
Drug Preparation and Administration
-
MK-801 (Dizocilpine): Dissolved in 0.9% saline.
-
Alstonine: Dissolved in 0.9% saline.
-
Clozapine: Dissolved in a minimal amount of glacial acetic acid and then diluted with 0.9% saline, with the pH adjusted to approximately 5.0-6.0 with NaOH.
-
Sulpiride: Dissolved in a few drops of glacial acetic acid and then diluted with 0.9% saline.
All drugs are typically administered via intraperitoneal (i.p.) injection in a volume of 10 ml/kg of body weight.
Open Field Test
The open field test is the standard method for evaluating locomotor activity.
-
Apparatus: A square arena (e.g., 40 x 40 x 30 cm) made of wood or plastic, painted white or black to contrast with the animal's fur color. The arena is often equipped with a video camera mounted above for automated tracking of the animal's movement. The arena should be cleaned with 70% ethanol (B145695) between each trial to eliminate olfactory cues.
-
Procedure:
-
Habituation: On the day of the experiment, animals are brought to the testing room at least 1 hour before the start of the session to acclimate. Immediately before testing, each animal is placed in the center of the open field arena for a habituation period, typically ranging from 15 to 30 minutes.[6]
-
Drug Administration: Following habituation, animals are removed from the arena and administered the test compound (alstonine, clozapine, sulpiride, or vehicle). After a specific pretreatment time (e.g., 30 minutes), they are administered MK-801 or saline.
-
Testing: Immediately after the MK-801 injection, the animal is returned to the center of the open field arena, and locomotor activity is recorded for a set duration, typically 30 to 60 minutes.[7][8]
-
-
Data Analysis: The primary endpoint is the total distance traveled (in cm or m). Other measures such as the number of line crossings, rearing frequency, and time spent in the center versus the periphery of the arena can also be analyzed. Statistical analysis is typically performed using ANOVA followed by post-hoc tests to compare between treatment groups.
Visualizing the Underlying Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the proposed signaling pathways involved in the effects of MK-801 and its modulation by alstonine.
Experimental Workflow
Caption: Experimental workflow for assessing the effects of alstonine on MK-801-induced hyperlocomotion.
Signaling Pathways
The hyperlocomotion induced by MK-801 is primarily a result of its antagonistic action on the NMDA receptor, which leads to a downstream increase in dopamine (B1211576) release in brain regions associated with motor control, such as the nucleus accumbens.[9] Alstonine is believed to counteract this effect through its interaction with serotonin (B10506) 5-HT2A/2C receptors, which can modulate both glutamatergic and dopaminergic neurotransmission.[1]
Caption: Proposed signaling pathways of MK-801-induced hyperlocomotion and its modulation by alstonine.
References
- 1. 5-HT2A/C receptors mediate the antipsychotic-like effects of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of clozapine on locomotor activity and anxiety-related behavior in the neonatal mice administered MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The effect of antidepressant drugs on the locomotor hyperactivity induced by MK-801, a non-competitive NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. en-journal.org [en-journal.org]
- 8. researchgate.net [researchgate.net]
- 9. Effect of the NMDA receptor antagonist, MK-801, on locomotor activity and on the metabolism of dopamine in various brain areas of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Alstolenine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Responsible Management of Alstolenine (B14866427) Waste
For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is paramount for maintaining a safe laboratory environment and ensuring environmental protection. This compound, an indole (B1671886) alkaloid, requires careful handling and disposal as hazardous chemical waste. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, aligning with standard laboratory safety procedures and regulatory requirements.
This compound Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C21H24N2O2[1] |
| Classification | Indole Alkaloid[1] |
| Appearance | Solid (presumed) |
| Solubility | Data not available |
Operational Disposal Plan for this compound
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste. It must be treated as hazardous chemical waste and managed through an approved waste disposal program.
Step-by-Step Disposal Protocol
-
Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound waste, including contaminated materials such as weighing paper, gloves, and absorbent pads, in a dedicated and clearly labeled hazardous waste container.[2]
-
Liquid Waste: Collect all liquid waste containing this compound, including solutions and rinsates from cleaning contaminated labware, in a separate, dedicated, and leak-proof hazardous waste container.[3]
-
-
Container Selection and Labeling:
-
Use containers that are chemically compatible with indole alkaloids and can be securely sealed.
-
Label all waste containers clearly with "Hazardous Waste," the chemical name "this compound," and any appropriate hazard symbols. The label should also include the accumulation start date.[4]
-
-
Storage:
-
Final Disposal:
Decontamination of Laboratory Ware
-
Initial Rinse: All labware that has come into contact with this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Rinsate Collection: The initial rinsate is considered hazardous and must be collected in the designated liquid hazardous waste container.[4] Subsequent rinses should also be collected as hazardous waste to ensure thorough decontamination.
-
Final Cleaning: After triple-rinsing, the labware can be washed according to standard laboratory procedures.
Spill Management
In the event of an this compound spill:
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.
-
Personal Protective Equipment (PPE): Before cleaning the spill, wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. If significant dust is present, a respirator may be necessary.[2]
-
Containment and Cleanup:
-
Solid Spills: Carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation.[2]
-
Liquid Spills: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
-
Decontaminate: Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.
This compound Disposal Workflow
References
Essential Safety and Logistical Information for Handling Alstolenine
Disclaimer: A specific Safety Data Sheet (SDS) for Alstolenine (CAS 85769-33-1) was not found in publicly available databases. The following guidance is based on general best practices for handling potent, novel, or uncharacterized research compounds, particularly alkaloids. It is imperative that a compound-specific risk assessment is conducted by qualified personnel before any handling, storage, or disposal.[1][2] This information should be used to supplement, not replace, institutional safety protocols and the judgment of an experienced researcher.
Hazard Assessment and Precautionary Principle
Given the lack of specific toxicity data for this compound, the precautionary principle must be applied. This means assuming the substance is highly potent and potentially hazardous (e.g., toxic, mutagenic, or pharmacologically active at low doses).[1][3] Alkaloids as a class of compounds can exhibit significant physiological effects.[4][5] A thorough risk assessment is the first and most critical step before beginning any work.[6][7]
Key considerations for risk assessment include:
-
Scale of the experiment: The quantity of this compound being handled.
-
Physical form: Handling a solid powder poses different risks (e.g., inhalation) than a solution.
-
Procedure: Operations like weighing, dissolution, and transfers can generate dust or aerosols.[1]
-
Potential for exposure: Assess inhalation, dermal, ingestion, and ocular exposure risks.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory to minimize exposure. The level of PPE should be determined by a risk assessment of the specific procedure being performed.[1][2]
| Protection Type | Recommended PPE | Purpose |
| Eye/Face Protection | Chemical splash goggles and a face shield | Protects against splashes, and dust to the eyes and face. |
| Hand Protection | Double nitrile gloves | Provides a barrier against skin contact. The outer pair should be changed frequently and immediately upon contamination.[2] |
| Body Protection | Disposable gown with tight-fitting cuffs or a disposable coverall (e.g., Tyvek) | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 for powders, or a half/full-face respirator with appropriate cartridges for volatile solutions) | Essential when handling powders outside of a containment enclosure or when aerosols may be generated.[1][2] |
| Foot Protection | Disposable shoe covers | Prevents the tracking of contaminants out of the designated work area.[2] |
Operational and Disposal Plan
A clear, step-by-step plan for handling and disposal is essential to ensure safety and compliance.[1]
| Phase | Procedural Step | Key Safety Considerations |
| Preparation | 1. Designate a specific handling area (e.g., a certified chemical fume hood, glove box, or other ventilated enclosure).2. Assemble all necessary equipment and materials, including PPE and spill cleanup supplies.3. Prepare labeled, sealed waste containers for all anticipated waste streams.[2][8] | Ensure all engineering controls are functioning correctly. Inform colleagues in the vicinity about the nature of the work. |
| Handling | 1. Weighing: Conduct all weighing of solid this compound within a ventilated enclosure to contain any dust.2. Solution Preparation: Add the compound to the solvent slowly to avoid splashing. Keep containers covered as much as possible. | Use the smallest amount of the substance necessary for the experiment. Wet-handling techniques (e.g., dampening powder with a solvent) can minimize dust generation.[1] |
| Spill Management | 1. In case of a spill, alert others and evacuate the immediate area if necessary.2. Use a pre-prepared spill kit appropriate for chemical hazards.3. Clean the spill by working from the outside in. | All materials used for spill cleanup must be treated and disposed of as hazardous waste.[2][9] |
| Decontamination | 1. Thoroughly decontaminate all surfaces and equipment after use with an appropriate solvent or cleaning agent. | Ensure the decontamination agent is compatible with the materials being cleaned and this compound. |
| Disposal | 1. Segregate waste into compatible streams (e.g., solid waste, halogenated solvents, non-halogenated solvents).[8]2. All waste must be placed in clearly labeled, sealed containers marked as "Hazardous Waste".[8][10]3. Dispose of waste through your institution's environmental health and safety office. | Do not dispose of this compound or its waste down the drain.[11] Ensure waste containers are compatible with their contents.[9] |
Visualizations
Below are diagrams illustrating key safety workflows for handling this compound, based on general principles for potent compounds.
Caption: Workflow for Safe Handling of this compound.
Caption: PPE Selection Logic for this compound Handling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. agnopharma.com [agnopharma.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 7. Assessment of Toxicity - Science and Judgment in Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. jncasr.ac.in [jncasr.ac.in]
- 9. vumc.org [vumc.org]
- 10. canterbury.ac.nz [canterbury.ac.nz]
- 11. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
